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2-Fluoro-5-methyl-DL-phenylglycine Documentation Hub

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  • Product: 2-Fluoro-5-methyl-DL-phenylglycine
  • CAS: 1260004-37-2

Core Science & Biosynthesis

Foundational

The Strategic Integration of Fluorine and Methyl Groups in Unnatural Amino Acids: A Technical Guide

Executive Summary This guide addresses the structural and functional synergy of incorporating fluorine and methyl groups into unnatural amino acids (UAAs). In modern drug discovery, these modifications are not merely dec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural and functional synergy of incorporating fluorine and methyl groups into unnatural amino acids (UAAs). In modern drug discovery, these modifications are not merely decorative; they are functional levers used to modulate pharmacokinetics, conformational dynamics, and target engagement.[1] This document details the physicochemical rationale, synthetic pathways, and rigorous incorporation protocols for these high-value building blocks.

Part 1: Physicochemical Principles & Synergistic Effects

The simultaneous or independent introduction of fluorine and methyl groups alters the energy landscape of peptides and proteins. Understanding these effects is prerequisite to experimental design.

The Fluorine Effect: Bioisosterism and Electronics

Fluorine is the most electronegative element (3.98 Pauling scale), creating a highly polarized C-F bond that is electrostatically distinct yet sterically compact.

  • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than C-H (~99 kcal/mol), rendering residues resistant to oxidative metabolism (e.g., P450 blocking).

  • The Gauche Effect: In

    
    -fluorinated amino acids, the C-F and C-N bonds tend to adopt a gauche orientation (
    
    
    
    hyperconjugation), pre-organizing the peptide backbone.
  • 
    F NMR Utility:  With 100% natural abundance and zero background in biological systems, fluorinated UAAs serve as sensitive probes for conformational dynamics.[2]
    
The Methyl Effect: Sterics and Solubility
  • The "Magic Methyl": Introduction of a methyl group can boost potency (by filling hydrophobic pockets) and solubility (by disrupting crystal lattice energy), often resulting in a >10-fold increase in binding affinity.

  • Conformational Locking:

    • 
      -Methylation:  Restricts the 
      
      
      
      and
      
      
      torsion angles, inducing helical or turn structures (e.g., Aib analogues).
    • 
      -Methylation:  Eliminates a hydrogen bond donor, improving membrane permeability and proteolytic stability.
      
The Synergy: -Trifluoromethyl Amino Acids

Combining both motifs,


-trifluoromethyl (

-CF

) amino acids represent the apex of steric and electronic modulation. The CF

group is sterically larger than a methyl group (comparable to an isopropyl group) but electronically demanding, creating residues that are exceptionally stable and structurally rigid.

Table 1: Comparative Physicochemical Metrics

PropertyHydrogen (-H)Methyl (-CH

)
Fluorine (-F)Trifluoromethyl (-CF

)
Van der Waals Radius (Å) 1.202.001.47~2.70
Electronegativity 2.12.5 (Carbon)4.03.5 (Group)
Lipophilicity (

parameter)
0.000.560.140.88
Metabolic Stability LowModerateHighVery High

Part 2: Synthetic Methodologies

Asymmetric Synthesis of -CF Amino Acids

Standard enzymatic resolution often fails due to the steric bulk of the CF


 group. Chemical synthesis via chiral auxiliaries is the gold standard.
  • Method: Strecker Synthesis using chiral sulfinimines.

  • Mechanism: The strong electron-withdrawing nature of the CF

    
     group activates the ketimine for nucleophilic attack by cyanide.
    
  • Key Reagent:

    
    -p-toluenesulfinamide (chiral auxiliary).
    
Deoxyfluorination

For side-chain fluorination (e.g., 4-fluoroproline), direct deoxyfluorination of hydroxy-amino acids is preferred.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Critical Note: Reaction requires low temperature (-78°C) to prevent elimination side products (alkene formation).

Part 3: Incorporation Strategies & Protocols

Solid Phase Peptide Synthesis (SPPS)

Coupling sterically hindered UAAs (especially


-methyl and 

-CF

variants) is the bottleneck in SPPS. Standard HBTU/DIEA protocols often result in deletion sequences.
Protocol A: High-Efficiency Coupling for Hindered UAAs
  • Applicability:

    
    -methyl amino acids, 
    
    
    
    -methyl amino acids,
    
    
    -CF
    
    
    amino acids.
  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 min.

  • Activation (Pre-mix):

    • Dissolve UAA (4.0 equiv) in dry DMF.

    • Add HATU (3.9 equiv) and HOAt (4.0 equiv).

    • Add DIEA (8.0 equiv) last.[3]

    • Crucial: Allow pre-activation for exactly 2 minutes. (Longer leads to racemization; shorter leads to poor activation).

  • Coupling:

    • Add mixture to resin.[3][4]

    • Microwave irradiation: 75°C for 10 minutes (or 3 hours at RT with double coupling).

  • Monitoring: Perform a chloranil test (for secondary amines) or Kaiser test. If positive, repeat step 3.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
Genetic Code Expansion (GCE)

Incorporating fluorinated UAAs into proteins in E. coli or mammalian cells requires an orthogonal tRNA/synthetase pair.[5]

Protocol B: In Vivo Incorporation of Trifluoromethyl-Phenylalanine
  • System: Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variant /

    
    .
    
  • Plasmid: pEVOL-pTFPhe (encoding the evolved synthetase and tRNA).

Workflow Diagram (GCE):

GCE_Workflow cluster_check QC Checkpoint Plasmid pEVOL Plasmid (tRNA/RS) Host Host Cells (E. coli BL21) Plasmid->Host Transformation Induction Induction (IPTG + Arabinose) Host->Induction Growth to OD 0.6 Translation Ribosomal Translation Induction->Translation Synthetase Expression Media Media Supplementation (1mM p-CF3-Phe) Media->Translation UAA Uptake Protein Fluorinated Protein Translation->Protein Amber Suppression LCMS LC-MS Verification (Mass Shift +68 Da) Protein->LCMS

Figure 1: Workflow for Genetic Code Expansion of Fluorinated Amino Acids.

Step-by-Step Methodology:

  • Transformation: Co-transform E. coli BL21(DE3) with the expression plasmid (Gene of Interest with TAG codon) and pEVOL-pTFPhe.

  • Growth: Culture in 2xYT media at 37°C until OD

    
     reaches 0.6.
    
  • Induction:

    • Add L-arabinose (0.02%) to induce synthetase/tRNA expression.

    • Add the fluorinated UAA (e.g., p-trifluoromethyl-phenylalanine) dissolved in NaOH/water to a final concentration of 1 mM.

    • Wait 20 mins for uptake.

    • Add IPTG (1 mM) to induce protein expression.

  • Expression: Incubate at 30°C for 12-16 hours.

  • Purification: Standard Ni-NTA purification.

  • Validation: Intact protein Mass Spectrometry is mandatory. Expect a mass shift corresponding to the UAA vs. natural amino acid (e.g., Phe

    
     p-CF
    
    
    
    -Phe is +68 Da).

Part 4: Decision Framework for UAA Selection

When designing a study, selecting the correct modification is critical. Use the following logic tree to determine whether to use Fluorine, Methyl, or both.

Decision_Tree Start Primary Goal? Stab Metabolic Stability Start->Stab Conf Conformational Control Start->Conf Probe Biophysical Probe Start->Probe Oxidation Block Oxidation? Stab->Oxidation Proteolysis Block Proteolysis? Stab->Proteolysis Helix Induce Helicity? Conf->Helix Turn Induce Turn? Conf->Turn NMR NMR Studies? Probe->NMR Res_Ox Use Aryl-Fluorine (e.g., 4-F-Phe) Oxidation->Res_Ox Res_Prot Use N-Methylation or alpha-Methylation Proteolysis->Res_Prot Res_Helix Use alpha-Methyl (e.g., Aib) Helix->Res_Helix Res_Turn Use Fluorine Gauche Effect (e.g., 4-F-Pro) Turn->Res_Turn Res_NMR Use CF3 group (High Sensitivity) NMR->Res_NMR

Figure 2: Strategic selection of Fluorine and Methyl modifications based on experimental endpoints.

References

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][7]

  • Wang, L., et al. (2001). Expanding the Genetic Code of Escherichia coli. Science. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Biron, E., et al. (2008).[3] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Hammill, J. T., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe. Journal of the American Chemical Society. [Link]

  • Qiu, X. L., et al. (2013). Synthesis of Fluorinated Amino Acids. Chemical Reviews. [Link]

Sources

Exploratory

Technical Guide: 2-Fluoro-5-methyl-DL-phenylglycine Safety & Handling

Executive Summary This technical guide provides a comprehensive safety and handling framework for 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2). As a non-proteinogenic amino acid derivative, this compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2). As a non-proteinogenic amino acid derivative, this compound serves as a critical chiral building block in the synthesis of peptide-based therapeutics and glutamate receptor ligands. This document synthesizes available safety data with structure-activity relationship (SAR) protocols to establish a self-validating safety standard for research and drug development environments.

Part 1: Chemical Identity & Physical Properties[2]

Substance Identification

  • IUPAC Name: 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid[1]

  • Common Name: 2-Fluoro-5-methyl-DL-phenylglycine[1][2][3]

  • CAS Number: 1260004-37-2[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 183.18 g/mol

Physical Attributes Table

PropertySpecificationMethod/Note
Physical State Solid (Crystalline Powder)Visual inspection
Color White to Off-whiteVisual inspection
Solubility Soluble in dilute acids, DMSO; Sl. Soluble in WaterPredicted based on zwitterionic nature
Melting Point >200°C (Decomposition likely)Typical for phenylglycine analogs
Purity Grade ≥95% (HPLC)Standard Research Grade

Part 2: Hazard Identification & Risk Assessment[7]

GHS Classification (Derived from SAR)

Based on the structural homology to 2-Fluoro-DL-phenylglycine and general alpha-amino acid derivatives, this substance is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[5]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

Hazard Response Decision Tree

The following diagram outlines the logical flow for assessing and responding to exposure risks in the laboratory.

HazardResponse Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to Fresh Air Support Breathing Inhalation->Action_Inhal Action_Skin Wash with Soap/Water (15 mins) Skin->Action_Skin Action_Eye Rinse Cautiously Remove Lenses Eye->Action_Eye Medical Seek Medical Advice (Show Label/SDS) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Logical decision tree for immediate response to 2-Fluoro-5-methyl-DL-phenylglycine exposure.

Part 3: Safe Handling & Storage Protocols

Causality of Handling Protocols

The zwitterionic nature of phenylglycines makes them susceptible to electrostatic charging, leading to dust formation. Furthermore, the fluorine substitution at the ortho position can increase lipophilicity compared to unsubstituted phenylglycine, potentially enhancing skin absorption rates. Therefore, containment is prioritized over simple ventilation.

Storage Workflow

Standard: Store at 2-8°C (Refrigerated) or Room Temperature (if specified by CoA) in a tightly sealed container. Critical Control Point: Protect from moisture. Hydrolysis is unlikely, but moisture can induce caking and degradation of the crystalline lattice.

StorageWorkflow Receipt Receipt of Material Inspect Inspect Seal & Label Receipt->Inspect Environment Select Environment (Cool, Dry, Dark) Inspect->Environment Secondary Secondary Containment (Desiccator) Environment->Secondary Log Update Inventory Log Secondary->Log

Caption: Step-by-step workflow for maintaining compound integrity during storage.

Part 4: Emergency Response & First Aid

Self-Validating Protocol: The effectiveness of a first aid response is validated by the cessation of irritation symptoms. If symptoms persist after the initial 15-minute intervention, the protocol escalates to professional medical care.

  • Eye Contact:

    • Action: Immediately flush with running water for 15 minutes.

    • Validation: Check for redness reduction. If pain persists >15 mins, consult an ophthalmologist.

  • Skin Contact:

    • Action: Remove contaminated clothing.[6][4][7] Wash with non-abrasive soap.

    • Validation: Inspect for dermatitis or rash.

  • Inhalation:

    • Action: Move to fresh air.[6][4] Loosen tight clothing.[7]

    • Validation: Ensure breathing is regular and unlabored.

  • Ingestion:

    • Action: Rinse mouth with water.[6][4][5] Do NOT induce vomiting unless directed by medical personnel.

    • Reasoning: Phenylglycine derivatives are generally not corrosive, but aspiration of vomit can cause pneumonitis.

Part 5: Synthesis & Application Context

Application in Drug Discovery

2-Fluoro-5-methyl-DL-phenylglycine is primarily used as a scaffold in:

  • Peptide Mimetics: Introducing steric bulk (methyl) and electronic modulation (fluorine) to restrict conformational freedom.

  • Excitatory Amino Acid Research: Analog of glutamate/glycine, potentially acting on NMDA or mGluR receptors.

Synthesis Safety (Peptide Coupling)

When using this compound in Solid Phase Peptide Synthesis (SPPS):

  • Activation Risks: Use of coupling reagents (HATU/DIC) generates sensitizing byproducts.

  • Racemization: Phenylglycine derivatives are prone to racemization during coupling due to the acidity of the alpha-proton.

    • Control: Use low temperatures (0°C) and weak bases (Collidine) to mitigate risk.

Experimental Workflow: Coupling Reaction

  • Dissolution: Dissolve 1.0 eq of Amino Acid in DMF.

  • Activation: Add 1.0 eq HATU and 2.0 eq DIPEA.

  • Coupling: Add to resin-bound amine. Shake for 45 mins.

  • Wash: DMF (3x), DCM (3x).

Part 6: References

  • Sigma-Aldrich. Dl-phenylglycine Product Search & Safety Data.[8] Retrieved from

  • ChemicalBook. 2-Fluoro-5-methyl-DL-phenylglycine CAS 1260004-37-2 Entry.[1] Retrieved from

  • PubChem. Methyl phenylglycine (Analog) Safety & Hazards. National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. 2-Fluoro-DL-alpha-phenylglycine Safety Data. Retrieved from

  • Cymit Quimica. 2-Fluoro-5-methyl-DL-phenylglycine Product Details. Retrieved from

Sources

Foundational

Strategic Integration of Non-Proteinogenic Amino Acids (NPAAs) in High-Fidelity Drug Discovery Libraries

Introduction: Beyond the "Magic 20" The canonical 20 amino acids, while evolutionarily sufficient for protein synthesis, represent a severe bottleneck in modern drug discovery. Their physicochemical space is limited: the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the "Magic 20"

The canonical 20 amino acids, while evolutionarily sufficient for protein synthesis, represent a severe bottleneck in modern drug discovery. Their physicochemical space is limited: they lack the conformational rigidity required to lock bioactive geometries and the metabolic stability to survive the gastrointestinal tract or serum proteases.

Non-proteinogenic amino acids (NPAAs) are not merely "add-ons"; they are the primary tools for transforming a labile peptide hit into a viable clinical candidate. By expanding the building block repertoire to include


-disubstituted, 

-methylated, and

-amino acids, we can systematically engineer proteolytic resistance, membrane permeability, and target selectivity.

This guide details the strategic selection, library design, and synthetic integration of NPAAs, moving beyond basic theory into execution-ready protocols.

The Physicochemical Rationale for NPAA Selection

Effective library design requires a mechanistic understanding of why a specific NPAA is chosen. It is rarely random; it is a calculated modification of the pharmacophore.

Conformational Restriction ( )

Flexible peptides pay a high entropic penalty upon binding. NPAAs pre-organize the peptide backbone, reducing this penalty and often increasing affinity.

  • 
    -Aminoisobutyric acid (Aib):  The gem-dimethyl group at the 
    
    
    
    -carbon sterically restricts
    
    
    and
    
    
    torsion angles, strongly promoting
    
    
    -helix or
    
    
    -helix formation.
  • Proline Analogues (e.g., Aze, Pip, Tic): Varying the ring size (azetidine-2-carboxylic acid vs. pipecolic acid) tunes the cis/trans isomerization equilibrium of the amide bond, critical for turn structures.

Proteolytic Stability ( )

Peptidases recognize specific side chains and backbone geometries.

  • D-Amino Acids: Inversion of stereochemistry renders the backbone unrecognizable to most endogenous proteases.

  • 
    -Methylation:  Masks the amide hydrogen, preventing hydrogen bonding with the protease active site and sterically hindering cleavage.
    
Membrane Permeability ( )

The "Chameleonic" Effect:


-methylation removes a hydrogen bond donor (HBD). This lowers the desolvation energy required to enter the lipid bilayer and promotes intramolecular H-bonds that "hide" polar groups, a strategy validated by the oral bioavailability of Cyclosporine A.
Decision Matrix: Selecting the Right NPAA

NPAA_Selection Problem Drug Design Challenge Instability Proteolytic Instability Problem->Instability Potency Low Potency/Selectivity Problem->Potency Permeability Poor Permeability Problem->Permeability D_AA D-Amino Acids (Steric mismatch) Instability->D_AA Beta_AA Beta-Amino Acids (Backbone extension) Instability->Beta_AA N_Me N-Methylation (Hide H-bond donor) Instability->N_Me Aib Aib / C-alpha-methyl (Helix induction) Potency->Aib Reduce Entropy Cyclic Macrocyclization (Stapled Peptides) Potency->Cyclic Lock Conformation Permeability->Cyclic Hide Polar Surface Permeability->N_Me Reduce PSA

Figure 1: Decision matrix for selecting Non-Proteinogenic Amino Acids based on specific pharmacological liabilities.

Technical Protocol: Solid-Phase Synthesis of Hindered NPAAs

Incorporating sterically hindered NPAAs (e.g., Aib,


-Me-Val) into a library using Solid-Phase Peptide Synthesis (SPPS) is non-trivial. Standard Fmoc protocols often fail due to difficult acylation kinetics.
The Challenge: Steric Clash

The coupling of an incoming bulky amino acid to a hindered amine on the resin (e.g., coupling Fmoc-Aib-OH to an


-methylated residue) suffers from severe steric clash. This leads to deletion sequences (missing residues).
Optimized Protocol for "Difficult" Couplings

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are superior to HBTU/TBTU for hindered couplings due to the "neighboring group effect" of the HOAt leaving group.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Solvent: DMF is standard, but NMP (N-methylpyrrolidone) often improves swelling for hydrophobic sequences.

Step-by-Step Workflow:

  • Resin Selection: Use ChemMatrix or PEG-PS resins. Their superior swelling properties allow better diffusion of bulky reagents compared to standard polystyrene.

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min).
    
    • Critical Check: For

      
      -methylated residues, secondary amines do not react with Ninhydrin (Kaiser Test). Use the Chloranil Test  or Bromophenol Blue .
      
  • Activation (Pre-activation is vital):

    • Dissolve Fmoc-NPAA (4-5 eq) and HATU (4-5 eq) in minimal NMP.

    • Add DIPEA (8-10 eq) immediately before adding to the resin.

  • Coupling (Microwave Assisted):

    • Standard: 75°C for 5 minutes.

    • Hindered (e.g., Aib-Aib): 75°C for 10-15 minutes or double coupling (2

      
       10 min).
      
    • Cysteine/Histidine:[1] Limit to 50°C to prevent racemization.

  • Monitoring: Perform Chloranil test. If blue particles persist, recouple using a different activation chemistry (e.g., PyAOP).

  • Capping: Acetylate unreacted amines (

    
    /DIPEA) to prevent deletion sequences.
    
Comparative Coupling Efficiency Table
Coupling ScenarioStandard Reagent (HBTU)Optimized Reagent (HATU/COMU)Microwave SupportSuccess Rate
Linear (Ala-Gly) >99%>99%OptionalHigh
Hindered (Val-Val) 85-90%>98%RecommendedHigh
NPAA (Aib-Aib) <20%85-95%Mandatory Mod-High
N-Methyl (NMe-NMe) <10%70-80%Mandatory Moderate

Library Design Strategy: Diversity vs. Focus

When constructing a library containing NPAAs, one must choose between exploring broad chemical space (Diversity-Oriented Synthesis - DOS) or optimizing a specific interaction (Target-Oriented Synthesis - TOS).

Positional Scanning Libraries

This strategy identifies the optimal NPAA at each position of a peptide sequence.

  • Method: Create sub-libraries where one position is fixed with a specific NPAA (e.g., Position 1 = Aib), while other positions are randomized or varied with a defined set of natural amino acids.

  • Application: Rapidly mapping the Structure-Activity Relationship (SAR) to see where rigidity (Aib) or flexibility (

    
    -alanine) is tolerated.
    
DNA-Encoded Libraries (DEL)

Modern DELs are now incorporating NPAAs. The challenge is ensuring the DNA tag survives the harsh chemical conditions of synthetic chemistry.

  • Solution: Use of "DNA-compatible" reaction conditions (aqueous/organic mixtures, lower temperatures) and specific NPAAs that do not require harsh deprotection (e.g., Azide-containing amino acids for Click chemistry).

Workflow Visualization: Library Construction

SPPS_Workflow Start Resin Preparation (ChemMatrix/PEG-PS) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect QC_Amine QC: Chloranil Test (Check for free secondary amine) Deprotect->QC_Amine Activate Activation (Fmoc-NPAA + HATU + DIPEA) QC_Amine->Activate Positive (Blue) Coupling Microwave Coupling (75°C, 10 min) Activate->Coupling QC_Couple QC: Chloranil Test (Check for completion) Coupling->QC_Couple Recouple Recouple (PyAOP or HOAt) QC_Couple->Recouple Positive (Blue) Cap Capping (Ac2O/DIPEA) QC_Couple->Cap Negative (Colorless) Recouple->Cap Next Next Cycle Cap->Next Next->Deprotect Repeat

Figure 2: Optimized SPPS workflow for integrating hindered Non-Proteinogenic Amino Acids.

Emerging Applications: PROTACs and Macrocycles

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand and the Target Protein ligand. The linker is not passive; its length and stiffness determine the formation of the ternary complex.

  • NPAA Utility: Using rigid NPAAs (e.g., Piperidine-4-carboxylic acid) or hydrophilic NPAAs (e.g., PEG-amino acids) in the linker allows medicinal chemists to tune the orientation and solubility of the PROTAC, often turning a non-degrader into a potent degrader.

Stapled Peptides

"Stapling" involves incorporating two NPAAs containing alkene side chains (e.g., (S)-pentenyl alanine) at positions


 and 

(or

). Ring-closing metathesis (RCM) creates a hydrocarbon brace that forces the peptide into an

-helix, enabling it to target intracellular protein-protein interactions (PPIs) that are "undruggable" by small molecules.

References

  • Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9627–9656. Link

  • FDA. (2024).[2] FDA Approved Drug Products.[2][3] (Reference for Semaglutide/Odevixibat data). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Hoyer, D., et al. (2008).[4] Synthesis and pharmacological characterization of N-methylated analogues of the somatostatin agonist. Angewandte Chemie International Edition, 47, 2595.[4]

  • D'Souza, D. M., et al. (2020). Solid-Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology. Link

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-Fluoro-5-methyl vs. 2-Fluoro-4-methyl Phenylglycine

Executive Summary In the landscape of non-proteinogenic amino acids, substituted phenylglycines serve as critical chiral scaffolds for -lactam antibiotics, metabotropic glutamate receptor (mGluR) ligands, and protease in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-proteinogenic amino acids, substituted phenylglycines serve as critical chiral scaffolds for


-lactam antibiotics, metabotropic glutamate receptor (mGluR) ligands, and protease inhibitors.

This guide analyzes the distinct physicochemical and synthetic divergence between 2-Fluoro-5-methylphenylglycine (2F5M-PG) and 2-Fluoro-4-methylphenylglycine (2F4M-PG) . While they share the same molecular weight (


 g/mol ) and core fluorinated scaffold, their isomeric difference dictates:
  • Electronic Character: The 4-methyl (para) vs. 5-methyl (meta) position alters the Hammett electronic vectors, significantly impacting the acidity of the

    
    -proton and, consequently, configurational stability.
    
  • Synthetic Accessibility: The availability and reactivity of the benzaldehyde precursors differ, influencing the choice of Strecker vs. Bucherer-Bergs protocols.

  • Biological Fit: The 4-methyl extension explores deep hydrophobic pockets (e.g., in mGluR active sites), whereas the 5-methyl substitution provides lateral steric bulk, often used to induce conformational twist or block metabolic oxidation at the meta-position.

Structural & Electronic Analysis

The fundamental difference lies in the interplay between the electron-withdrawing fluorine (ortho-effect) and the electron-donating methyl group.

Electronic Vectors and Hammett Parameters

The position of the methyl group relative to the glycine "head" (


) governs the electronic environment of the benzylic carbon.
Feature2-Fluoro-4-methyl (2F4M) 2-Fluoro-5-methyl (2F5M) Impact
F-Position Ortho (2)Ortho (2)Strong Inductive withdrawal (-I); lowers pKa of amine.
Me-Position Para (4)Meta (5)Critical Differentiator
Me-Electronic Effect Inductive (+I) & Resonance (+R)Inductive (+I) only4-Me donates electron density into the ring system more effectively.

-Proton Acidity
Lower (Destabilized Anion)Higher (Stabilized Anion)2F4M is configurationally more stable.
The Racemization Risk (Expert Insight)

Phenylglycines are notorious for rapid racemization because the


-proton is benzylic.
  • Mechanism: Base-catalyzed deprotonation yields a planar, resonance-stabilized carbanion.

  • 2F5M-PG Risk: The 2-Fluoro group (EWG) stabilizes this carbanion, accelerating racemization. The 5-Methyl group (meta) offers weak electron donation, doing little to counteract this.

  • 2F4M-PG Advantage: The 4-Methyl group (para) pushes electron density into the ring (Resonance), destabilizing the carbanion intermediate. Therefore, 2F4M-PG is more resistant to racemization during peptide coupling or basic workups.

Structural Visualization

The following diagram illustrates the structural relationship and the "danger zone" for metabolic oxidation (CYP450).

StructuralComparison cluster_0 2-Fluoro-4-methylphenylglycine cluster_1 2-Fluoro-5-methylphenylglycine Struct4 Para-Methyl (4-Me) Extends Length +R Effect Risk4 Metabolic Soft Spot (Benzylic Oxidation) Struct4->Risk4 CYP450 Target Struct5 Meta-Methyl (5-Me) Increases Width Inductive Only Risk5 Steric Clash Lateral Bulk Struct5->Risk5 Core Common Core 2-Fluoro Phenylglycine (Ortho-F Effect) Core->Struct4 Isomerization Core->Struct5 Isomerization

Figure 1: Structural divergence highlighting the electronic (+R vs +I) and metabolic implications of the methyl position.

Synthetic Pathways[1][2][3][4]

The synthesis of both isomers typically proceeds via the Strecker Synthesis , but the purification and handling differ due to the solubility profiles of the intermediates.

Retrosynthetic Analysis
  • Target:

    
    -Amino Acid.
    
  • Intermediate:

    
    -Aminonitrile.[1][2][3]
    
  • Starting Material:

    • For 2F4M-PG: 2-Fluoro-4-methylbenzaldehyde (Commercially available, often cheaper).

    • For 2F5M-PG: 2-Fluoro-5-methylbenzaldehyde (Available, but often requires specific sourcing).

Generalized Strecker Protocol (Self-Validating)

This protocol is designed to minimize polymerization of the aldehyde and maximize yield of the aminonitrile.

Reagents:

  • Aldehyde (1.0 eq)

  • Sodium Cyanide (1.1 eq) - Caution: Toxic

  • Ammonium Chloride (1.2 eq)

  • Solvent: Methanol/Water (1:1) or Ammonia in Methanol (7N).

Step-by-Step Workflow:

  • Imine Formation (The "Ortho" Advantage):

    • Dissolve the specific aldehyde (2-F-4-Me or 2-F-5-Me) in Methanol.

    • Add

      
       and aqueous ammonia.
      
    • Note: The 2-Fluoro substituent accelerates imine formation compared to non-substituted benzaldehydes due to inductive activation of the carbonyl carbon.

    • Stir at RT for 1 hour.

  • Cyanide Addition:

    • Add NaCN slowly at

      
      .
      
    • Allow to warm to RT and stir for 12-18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.

  • Hydrolysis (The Critical Step):

    • The resulting aminonitrile is often an oil. Do not distill (instability).

    • Acid Hydrolysis: Reflux in

      
       for 4-6 hours.
      
    • Validation: This converts the nitrile (

      
      ) to the acid (
      
      
      
      ).
  • Isolation (Isoelectric Precipitation):

    • Neutralize the acidic solution with

      
       or 
      
      
      
      to pH ~6-7 (the isoelectric point of phenylglycines).
    • The amino acid precipitates as a white solid.

    • Difference: 2F4M-PG often crystallizes more readily due to higher symmetry (para-substitution) compared to the 2F5M-PG isomer.

SynthesisWorkflow Start Start: 2-Fluoro-X-methylbenzaldehyde Step1 Imine Formation (NH4Cl / NH3 / MeOH) Start->Step1 Activation Step2 Strecker Addition (NaCN, 0°C -> RT) Step1->Step2 Nucleophilic Attack Inter Intermediate: alpha-Aminonitrile Step2->Inter C-C Bond Formation Step3 Acid Hydrolysis (6N HCl, Reflux) Inter->Step3 Nitrile -> Acid Final Target: 2-Fluoro-X-methylphenylglycine Step3->Final Neutralization (pH 7)

Figure 2: Standard Strecker synthesis workflow applicable to both isomers.

Biological Implications & Applications[1][4][8][9][10]

mGluR Selectivity

Substituted phenylglycines are classic scaffolds for Metabotropic Glutamate Receptor (mGluR) antagonists.

  • 2F4M-PG (Para): The methyl group extends into the hydrophobic pocket of the receptor. This is often favorable for mGluR1 or mGluR5 affinity, where depth of the pocket is a limiting factor.

  • 2F5M-PG (Meta): The meta-methyl group creates width. This is often used to break symmetry or induce selectivity against other amino acid transporters (like ASCT).

Metabolic Stability[11][12]
  • 2F4M-PG: The para-methyl group is a "soft spot." Hepatic CYP450 enzymes readily oxidize exposed para-methyl groups on aromatic rings to benzyl alcohols and then benzoic acids.

  • 2F5M-PG: The meta-position is generally less accessible to CYP450 active sites when the 2-position is blocked by Fluorine. 2F5M-PG may exhibit a longer half-life (

    
    )  in microsomal stability assays.
    

Experimental Protocol: Chiral Resolution

Since the Strecker synthesis yields a racemic mixture (


), resolution is required for biological assays.

Method: Enzymatic Resolution (Green Chemistry Approach) This method is preferred over fractional crystallization for fluorinated phenylglycines to avoid yield loss.

  • Substrate Preparation: Convert the racemic amino acid to the amide (Phenylglycine Amide) using

    
     then 
    
    
    
    .
  • Enzyme Selection: Use Leucine Aminopeptidase or specific Amidase (e.g., from Pseudomonas putida).

  • Reaction:

    • Suspend racemic amide in Phosphate Buffer (pH 7.5).

    • Add Enzyme. Incubate at

      
      .
      
  • Mechanism: The enzyme selectively hydrolyzes the

    
    -amide to the 
    
    
    
    -acid, leaving the
    
    
    -amide intact.
  • Separation:

    • Acidify to pH 2

      
      
      
      
      
      -Amino acid remains in water;
      
      
      -Amide can be extracted with organic solvent (EtOAc).
    • Result: High optical purity (

      
       ee) for both isomers.
      

References

  • Enantioselective Synthesis of Phenylglycines

    • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.[4][5]

    • Source: Frontiers in Bioengineering and Biotechnology (2022).
    • URL:[Link]

  • Fluorine Substituent Effects

    • Title: Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications.[6]

    • Source: Imperial College Press / World Scientific.
    • URL:[Link]

  • Strecker Synthesis Mechanism & Protocols

    • Title: The Strecker Synthesis of Amino Acids.[2][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Biological Activity (mGluR/Transporters)

    • Title: L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice.[7]

    • Source: Biomedicine & Pharmacotherapy (via PubMed).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 2-Fluoro-4-methyl-DL-phenylglycine Product Page.[8]

    • Source: Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Fmoc-protection of 2-Fluoro-5-methyl-DL-phenylglycine for SPPS

Application Note: Optimized Fmoc-Protection Strategy for 2-Fluoro-5-methyl-DL-phenylglycine Part 1: Strategic Analysis & Mechanistic Insight The incorporation of non-proteinogenic amino acids, particularly fluorinated ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Fmoc-Protection Strategy for 2-Fluoro-5-methyl-DL-phenylglycine

Part 1: Strategic Analysis & Mechanistic Insight

The incorporation of non-proteinogenic amino acids, particularly fluorinated phenylglycines, is a critical strategy in modern peptidomimetic drug design. The target molecule, 2-Fluoro-5-methyl-DL-phenylglycine , presents a unique set of steric and electronic challenges that necessitate a deviation from standard Fmoc-protection protocols (e.g., those used for Alanine or Glycine).

The Challenge: Sterics and Electronics
  • Electronic Deactivation: The fluorine atom at the ortho (2-) position exerts a strong inductive electron-withdrawing effect ($ -I $). This significantly lowers the pKa of the

    
    -amine compared to standard phenylalanine, rendering it less nucleophilic. Standard Schotten-Baumann conditions must be optimized to ensure the amine is sufficiently deprotonated to react with the Fmoc reagent without triggering rapid hydrolysis of the reagent itself.
    
  • Steric Hindrance: Phenylglycine derivatives are sterically congested at the

    
    -carbon. The direct attachment of the aromatic ring to the 
    
    
    
    -carbon, combined with the ortho-fluoro substituent, creates a "steric wall." This slows the rate of acylation.
  • Chirality (DL-Racemate): The starting material is racemic. While Fmoc protection generally preserves chirality, the subsequent use in SPPS will generate diastereomeric mixtures if coupled to a chiral resin. This protocol focuses on protecting the racemate, with notes on downstream resolution.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent choice.

  • Reasoning: Fmoc-Chloride (Fmoc-Cl) is highly reactive but prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via the formation of mixed anhydrides, especially with sterically hindered amino acids where the reaction rate is slow. Fmoc-OSu suppresses this side reaction, ensuring high purity (>98%) essential for GMP-grade SPPS materials.

Part 2: Experimental Protocol

Objective: Synthesis of Fmoc-2-Fluoro-5-methyl-DL-phenylglycine. Scale: 10 mmol (scalable to 100 mmol).

Materials & Reagents
ReagentEquiv.RoleNotes
2-Fluoro-5-methyl-DL-phenylglycine 1.0SubstrateZwitterionic solid.
Fmoc-OSu 1.1 - 1.2Protecting GroupExcess ensures completion.
NaHCO₃ (Sodium Bicarbonate) 2.5BaseMaintains pH 8.5–9.0.
Acetone (or 1,4-Dioxane) Solvent AOrganic PhaseSolubilizes Fmoc-OSu.
Deionized Water Solvent BAqueous PhaseSolubilizes Amino Acid salt.
HCl (1N and 6N) -QuenchingFor acidification/precipitation.
Step-by-Step Methodology

Step 1: Solubilization and pH Adjustment

  • In a round-bottom flask, suspend 10 mmol of 2-Fluoro-5-methyl-DL-phenylglycine in 25 mL of Deionized Water.

  • Add NaHCO₃ (25 mmol) slowly. The solution should clarify as the zwitterion is converted to the sodium salt.

    • Critical Check: Measure pH.[1] It must be between 8.5 and 9.0. If pH < 8.5, the amine will remain protonated (inactive) due to the electron-withdrawing fluorine. If pH > 10, Fmoc-OSu hydrolysis accelerates.

Step 2: Acylation Reaction

  • Dissolve Fmoc-OSu (11-12 mmol) in 25 mL of Acetone (or Dioxane).

    • Note: Acetone is preferred for easier removal, but Dioxane is better if the amino acid derivative is highly lipophilic.

  • Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes while stirring vigorously.

  • Temperature Control: Perform addition at 0°C (ice bath), then allow to warm to Room Temperature (RT) naturally.

  • Reaction Time: Stir for 12–18 hours. (Longer times required due to ortho-F steric/electronic deactivation).

Step 3: Monitoring & Workup

  • TLC Check: (Mobile phase: CHCl₃/MeOH/AcOH 90:8:2). Look for disappearance of free amine (ninhydrin active) and appearance of UV-active product.

  • Concentration: Evaporate Acetone under reduced pressure (Rotavap) at <40°C. Do not overheat.

  • Wash: Extract the remaining aqueous solution with Diethyl Ether (

    
     mL) to remove unreacted Fmoc-OSu and by-products (fulvene). Discard the organic (ether) layer.[2]
    
  • Acidification (Precipitation):

    • Cool the aqueous phase to 0°C.

    • Slowly add 1N HCl (and 6N if needed) to adjust pH to 1.5 – 2.0.

    • The product, Fmoc-2-Fluoro-5-methyl-DL-phenylglycine , will precipitate as a white/off-white solid.

    • Note: If the product oils out (common with fluorinated aromatics), extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

Step 4: Purification

  • Filter the precipitate and wash with cold acidic water (pH 2).

  • Recrystallization: Dissolve in minimum hot Ethyl Acetate and precipitate with Hexanes or Petroleum Ether.

  • Dry in a vacuum desiccator over

    
    .
    

Part 3: Quality Control & SPPS Integration

Analytical Validation
  • HPLC: Purity >98% (254 nm).

  • ¹H-NMR (DMSO-d6): Confirm integration of Fmoc protons (7.3–7.9 ppm) vs. the Methyl group and the

    
    -proton (likely shifted downfield to ~5.5-6.0 ppm due to the phenyl ring).
    
  • ¹⁹F-NMR: Essential to confirm the integrity of the C-F bond (singlet/multiplet around -110 to -120 ppm).

  • Chiral HPLC: Since this is a DL-mixture, Chiral HPLC (e.g., Chiralpak AD-H column) is recommended if enantiomer separation is required before SPPS.

SPPS Loading & Coupling Notes

When using Fmoc-2-Fluoro-5-methyl-DL-phenylglycine in SPPS:

  • Racemization Risk: Phenylglycines are notoriously prone to racemization during coupling (loss of H

    
     acidity).
    
    • Solution: Use DIC/Oxyma as the coupling cocktail. Avoid strong bases like DBU.[3]

    • Pre-activation: Minimize pre-activation time. Add reagents directly to the resin.

  • Loading: For the first residue, use 2-Chlorotrityl Chloride resin to prevent diketopiperazine formation.

Part 4: Visualization (Workflow)

FmocProtection start Start: 2-Fluoro-5-methyl-DL-phenylglycine reaction Reaction Phase pH 8.5-9.0 | 0°C -> RT | 18h (Schotten-Baumann) start->reaction Dissolve in H2O/NaHCO3 reagent Reagent Prep: Fmoc-OSu in Acetone reagent->reaction Dropwise Addition wash Ether Wash (Remove unreacted Fmoc-OSu) reaction->wash Evaporate Acetone acidification Acidification HCl to pH 2.0 (Precipitate Product) wash->acidification Aqueous Phase purification Purification Recrystallization (EtOAc/Hexane) acidification->purification Filter Solid qc QC Validation HPLC (>98%), 19F-NMR, MS purification->qc Final Product

Caption: Workflow for the Fmoc-protection of sterically hindered fluorinated phenylglycine.

References

  • Carpino, L. A., & Han, G. Y. (1972).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][5][6] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Sigma-Aldrich. (2025).[7] 2-Fluoro-DL-alpha-phenylglycine Product Specification. Link

  • ChemPep Inc. (2025). Fmoc Solid Phase Peptide Synthesis: Standard Protocols. Link

Sources

Application

Application Note: Dynamic Kinetic Resolution of DL-Phenylglycine Derivatives via the Hydantoinase-Carbamoylase Cascade

[1] Executive Summary This application note details the industrial-standard protocol for the production of enantiopure D-phenylglycine (D-PG) and its derivatives (e.g., p-hydroxyphenylglycine) from racemic hydantoins. Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the industrial-standard protocol for the production of enantiopure D-phenylglycine (D-PG) and its derivatives (e.g., p-hydroxyphenylglycine) from racemic hydantoins. Unlike classical kinetic resolution, which is limited to 50% yield, this protocol utilizes a Dynamic Kinetic Resolution (DKR) system.[1] By coupling spontaneous chemical racemization with stereoselective enzymatic hydrolysis, theoretical yields approaching 100% are achievable.

Target Audience: Process chemists and biochemists involved in the synthesis of semi-synthetic


-lactam antibiotic intermediates (e.g., Ampicillin, Amoxicillin).

Mechanistic Principles

The "Hydantoinase Process" relies on the distinct solubility and chemical properties of 5-monosubstituted hydantoins. The process involves three simultaneous events within the bioreactor:

  • Racemization: The C5 proton of the hydantoin ring is acidic (

    
    ). At alkaline pH (pH > 8.0), the L-isomer and D-isomer of 5-phenylhydantoin interconvert spontaneously via an achiral enolate intermediate.
    
  • Ring Opening: D-Hydantoinase (EC 3.5.2.2) stereoselectively hydrolyzes the D-hydantoin to N-carbamoyl-D-phenylglycine. The L-isomer remains unreacted but continues to racemize.

  • Decarbamoylation: D-Carbamoylase (EC 3.5.1.77) hydrolyzes the N-carbamoyl intermediate to free D-phenylglycine, ammonia, and carbon dioxide.

Pathway Visualization

HydantoinaseProcess cluster_racemization Dynamic Racemization Loop L_Hyd L-5-Phenylhydantoin Enolate Achiral Enolate (Intermediate) L_Hyd->Enolate OH- (pH > 8.0) D_Hyd D-5-Phenylhydantoin N_Carb N-Carbamoyl-D-Phenylglycine D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) Enolate->D_Hyd Spontaneous D_PG D-Phenylglycine (Product) N_Carb->D_PG D-Carbamoylase Ammonia NH3 + CO2 N_Carb->Ammonia

Figure 1: The Dynamic Kinetic Resolution pathway.[1][2] The racemization loop ensures the L-isomer is continuously converted to the D-substrate, enabling >50% yield.

Materials & Equipment

Biological Reagents[1][3][4][5][6][7]
  • Biocatalyst: Recombinant E. coli expressing D-hydantoinase and D-carbamoylase (origin: Agrobacterium radiobacter or Pseudomonas sp.). Alternatively, commercially available immobilized hydantoinase/carbamoylase resin.

  • Cofactors: Manganese chloride (

    
    ) or Cobalt chloride (
    
    
    
    ).
Chemical Reagents[1][4][5][8][9][10]
  • Substrate: DL-5-phenylhydantoin (or DL-5-(4-hydroxyphenyl)hydantoin for Amoxicillin precursors).

  • Buffer: Tris-HCl or Potassium Phosphate (KPi).

  • Solvents: Methanol (HPLC grade), Perchloric acid (HPLC grade).

Equipment
  • Thermostatted bioreactor (0.5L - 5L) with overhead stirring.

  • pH-stat titration unit (critical for maintaining racemization conditions).

  • HPLC with Chiral Stationary Phase (CSP).[3][4][5]

Experimental Protocol: Biotransformation

Phase 1: Substrate Preparation (Suspension)

5-phenylhydantoin has poor aqueous solubility (~1 g/L). The reaction is typically run as a suspension-to-solution process. As the solid hydantoin dissolves and reacts, the equilibrium shifts, pulling more solid into solution.

  • Weigh 10.0 g of DL-5-phenylhydantoin (approx. 50-60 mM final concentration).

  • Suspend in 900 mL of 0.1 M Tris-HCl buffer (pH 8.5).

  • Add 1 mM

    
     (essential cofactor for hydantoinase stability).
    
  • Flush headspace with

    
     to prevent oxidative degradation of the substrate (especially critical for p-hydroxy derivatives).
    
Phase 2: Bioconversion (The DKR Step)

Critical Control Point: The pH must be kept between 8.0 and 9.0.

  • pH < 7.5:[6] Racemization is too slow; yield stalls at 50%.

  • pH > 9.5:[7][8] Enzyme denaturation and spontaneous ring hydrolysis occur.

  • Equilibration: Heat the reaction vessel to 45°C. Agitate at 200-300 rpm.

  • Initiation: Add the biocatalyst (e.g., 5 g wet weight resting cells or 1000 U immobilized enzyme).

  • Maintenance: Maintain pH at 8.5 using a pH-stat with 2M NaOH.

    • Note: The ring-opening is acid-generating; however, the subsequent carbamoylase step releases ammonia, which provides some internal buffering.

  • Monitoring: Sample 500 µL every 2 hours. Quench samples with 500 µL 10% TCA or by heating to 95°C for 5 mins (if using cells). Centrifuge and filter (0.22 µm) for HPLC.

Phase 3: Downstream Processing (Isoelectric Precipitation)

D-phenylglycine has an isoelectric point (pI) of approximately 5.9.

  • Clarification: Remove biocatalyst by centrifugation (6000 x g, 15 min) or filtration.

  • Concentration: If concentration is low, concentrate via rotary evaporation to ~50% volume.

  • Precipitation: Adjust pH of the supernatant to 5.9 - 6.0 using 6M HCl.

  • Crystallization: Cool to 4°C overnight with gentle stirring. D-phenylglycine will crystallize as white needles.

  • Wash: Filter crystals and wash with ice-cold water/ethanol (1:1).

  • Drying: Dry in a vacuum oven at 50°C.

Analytical Methods (Quality Control)

To validate the enantiomeric excess (ee%) and conversion, Chiral HPLC is required.

Method A: Ligand Exchange Chromatography (Standard)

This method uses copper complexes to separate amino acid enantiomers without derivatization.

ParameterCondition
Column ChiroSil SCA(-) or Sumichiral OA-5000
Mobile Phase 2 mM

in water : Methanol (85:15)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C - 30°C
Elution Order Typically L-isomer elutes before D-isomer (verify with standards)
Method B: Crown Ether Chromatography (Robust)

Ideal for primary amino acids.

ParameterCondition
Column Crownpak CR(+) (Daicel)
Mobile Phase

(pH 1.5) in water (100%)
Flow Rate 0.8 mL/min
Detection UV @ 210 nm
Temperature 25°C (Lower temp improves resolution)

Expert Insights & Troubleshooting

The "Bottleneck" Phenomenon

In many wild-type strains, D-carbamoylase is the rate-limiting enzyme.

  • Symptom:[4][8][9] Accumulation of N-carbamoyl-D-phenylglycine (intermediate) in HPLC traces.

  • Solution: Use an engineered strain with a higher Carbamoylase:Hydantoinase ratio (ideally 2:1) or supplement with purified carbamoylase.

Oxidative Instability

For p-hydroxyphenylglycine (HPG), the phenolic ring is prone to oxidation at pH 8.5, turning the broth brown/black.

  • Solution: Add 10 mM Sodium Bisulfite (

    
    ) or run under strict nitrogen overlay.
    
Racemization vs. Hydrolysis Balance

If the yield stops at 50% despite active enzyme:

  • Cause: Racemization rate (

    
    ) is much slower than hydrolysis rate (
    
    
    
    ). The D-substrate is depleted, and the L-substrate is "trapped."
  • Fix: Increase pH to 9.0 (if enzyme tolerates) or increase temperature to 50°C.

Workflow Logic Diagram

Workflow Start Start: Racemic DL-5-Phenylhydantoin Prep Suspension Preparation (pH 8.5, Mn2+) Start->Prep Reaction Bioconversion (DKR) Temp: 45°C | pH-stat: 8.5 Prep->Reaction Check HPLC Check: Intermediate Accumulation? Reaction->Check Adjust Add Carbamoylase or Extend Time Check->Adjust Yes (Intermediate High) DSP Clarification & pH Adjustment (Target pI = 5.9) Check->DSP No (Conversion >95%) Adjust->Reaction Cryst Crystallization & Drying DSP->Cryst End Final Product: D-Phenylglycine (>99% ee) Cryst->End

Figure 2: Operational workflow for the enzymatic resolution process.

References

  • Syldatk, C., et al. (1999). Microbial and enzymatic production of D-amino acids from DL-5-monosubstituted hydantoins.[10] Advances in Biochemical Engineering/Biotechnology. Link

  • Bommarius, A. S., et al. (1998). The hydantoinase process: a versatile tool for the production of D-amino acids.[7][11] Journal of Molecular Catalysis B: Enzymatic. Link

  • Altenbuchner, J., et al. (2001). Hydantoinase and carbamoylase from Agrobacterium tumefaciens.[12][11][13][14] Applied and Environmental Microbiology.[6] Link

  • Suzuki, S., et al. (2005). Ligand exchange chromatography for the separation of amino acid enantiomers.[15] Journal of Chromatography A. Link

  • Daicel Corporation. (n.d.). CROWNPAK® CR(+) Application Data for Amino Acids.Link

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in SPPS Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in SPPS

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2][3] While standard protocols are highly efficient for many sequences, the incorporation of sterically hindered amino acids presents a significant synthetic challenge.[4] These residues, which include α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and sequences with bulky side chains, can dramatically slow down coupling reactions, leading to incomplete acylation, deletions, and overall low purity of the final peptide.[5][6][7]

This technical guide provides an in-depth exploration of advanced strategies and field-proven protocols to overcome the challenges associated with sterically hindered amino acids in Fmoc-based SPPS. We will delve into the mechanistic basis of these techniques and offer detailed, actionable protocols for their implementation in your laboratory.

Advanced Coupling Reagents: Driving Difficult Reactions to Completion

The choice of coupling reagent is paramount when dealing with sterically demanding couplings.[8] While standard carbodiimides like DIC are effective for many routine syntheses, they often fall short when faced with the high activation energy barrier of hindered couplings.[9][10] Modern in-situ activating reagents, particularly those based on aminium/uronium or phosphonium salts, offer significantly higher reactivity.[11]

The Power of Oxyma- and HOAt-Based Reagents

Reagents that generate OAt or Oxyma active esters are significantly more reactive than their HOBt-based counterparts.[11] This increased reactivity stems from the lower pKa of the corresponding leaving groups (HOAt and OxymaPure), which makes the activated ester more susceptible to nucleophilic attack by the incoming amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are considered among the most powerful coupling reagents, especially for hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that incorporates the OxymaPure leaving group. It boasts coupling efficiencies comparable to HATU, with the added benefits of improved safety (non-explosive) and better solubility.[10]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling ReagentClassKey AdvantagesConsiderations
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, low risk of racemization with Oxyma.Slower reaction kinetics compared to aminium/uronium salts.
HBTU/HOBt Aminium/UroniumWidely used, effective for many standard couplings.Less effective for severely hindered amino acids; potential for guanidinylation side reaction if used in excess.[11]
HATU/HOAt Aminium/UroniumHighly reactive, excellent for sterically hindered couplings.[10]Higher cost.
COMU/OxymaPure Aminium/UroniumHigh reactivity comparable to HATU, safer (non-explosive), good solubility.[10]Higher cost.
Protocol: Standard Coupling with HATU for a Hindered Amino Acid
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-4 hours at room temperature. For particularly difficult couplings, extend the reaction time or consider the strategies outlined in the following sections.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

The "Kink" Strategy: Pseudoproline Dipeptides to Disrupt Aggregation

Peptide chain aggregation, driven by the formation of intermolecular β-sheet structures, is a major cause of incomplete couplings, especially in long or hydrophobic sequences.[12][13] Sterically hindered residues can exacerbate this issue. Pseudoproline dipeptides are powerful tools to mitigate aggregation by inducing a "kink" in the peptide backbone, thereby disrupting the formation of secondary structures.[12][13][14]

Mechanism of Action

Pseudoproline dipeptides are derived from Serine, Threonine, or Cysteine residues where the side chain is reversibly protected as a TFA-labile oxazolidine or thiazolidine ring.[12][13][14][15] This cyclic structure mimics the conformational constraints of proline, forcing a cis-amide bond with the preceding amino acid.[12] This disruption of the regular peptide backbone conformation prevents the chain from adopting the extended conformation required for β-sheet formation.[15][16]

Pseudoproline_Mechanism cluster_0 Standard Peptide Chain cluster_1 Peptide Chain with Pseudoproline Peptide_Chain_1 Growing Peptide Chain (Extended Conformation) Aggregation β-Sheet Formation (Aggregation) Peptide_Chain_1->Aggregation Peptide_Chain_2 Growing Peptide Chain Pseudoproline Insertion of Pseudoproline Dipeptide Peptide_Chain_2->Pseudoproline Kink Backbone 'Kink' (Disrupted Conformation) Pseudoproline->Kink No_Aggregation Aggregation Prevented Kink->No_Aggregation Hmb_Mechanism Activated_AA Activated Fmoc-AA-OH O_Acylation O-Acylation (Intermediate) Activated_AA->O_Acylation Hmb_Residue Resin-Bound Peptide with Hmb Group Hmb_Residue->O_Acylation ON_Shift Intramolecular O to N Acyl Shift O_Acylation->ON_Shift Peptide_Bond Peptide Bond Formation ON_Shift->Peptide_Bond

Caption: O- to N-acyl transfer mechanism for Hmb-assisted coupling.

Protocol and Guidelines

Dmb and Hmb protected amino acids are typically introduced as dipeptides. [17][18]

  • Placement: Incorporate Dmb/Hmb protected residues at the start of or within hydrophobic sequences. [17]* Spacing: For maximum effect, ensure a spacing of at least six residues from other backbone-disrupting elements like proline or pseudoproline. [17]* Aspartimide Prevention: The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is particularly useful for preventing aspartimide formation, a common side reaction. [17]* Cleavage: The Dmb and Hmb groups are removed during the final TFA cleavage. It is recommended to use Fmoc-Trp(Boc) when using these protecting groups to avoid side reactions with tryptophan.

Harnessing Thermal and Microwave Energy

Increasing the reaction temperature is a fundamental way to overcome the activation energy barrier of difficult coupling reactions. [2][9][19]Both conventional heating and microwave irradiation can be employed to accelerate SPPS, with microwave-assisted peptide synthesis (MAPS) offering rapid and uniform heating. [5][20][21][22]

The Thermal Advantage

Elevated temperatures (typically 60-90°C) increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating both coupling and deprotection steps. [9][21][23][24]This is particularly effective for hindered amino acids where the steric clash can be overcome with sufficient thermal energy. [5][6][7]Studies have shown that the primary benefit of microwave irradiation in SPPS is its efficient and rapid heating (a thermal effect), rather than a specific non-thermal microwave effect. [21]

Table 2: Impact of Temperature on SPPS of Hindered Peptides
ConditionSynthesis TimePurityKey Findings
Conventional (Room Temp) 40 hours< 10%Inefficient for sequences with multiple Aib residues. [5]
Microwave-Enhanced (Elevated Temp) < 3 hours89%Dramatically improved purity and reduced synthesis time for the same Aib-containing peptide. [5]
Conventional Heating (60°C) --Found to be an optimal temperature for improving synthesis of difficult peptides, with DIC/HOBt showing high efficiency. [9]
Protocol: Microwave-Assisted SPPS of a Hindered Amino Acid

This protocol is a general guideline for automated microwave peptide synthesizers.

  • Resin and Reagents: Use standard Fmoc-protected amino acids, coupling reagents (carbodiimide-based chemistry is often favored at high temperatures to reduce racemization), and a suitable resin. [5][24]2. Deprotection: Perform Fmoc deprotection with 20% piperidine in DMF at an elevated temperature (e.g., 75-90°C) for a short duration (e.g., 1-3 minutes) with microwave irradiation.

  • Coupling: Add a solution of the Fmoc-protected hindered amino acid (5-fold excess), DIC, and Oxyma Pure in DMF. [5]Perform the coupling at an elevated temperature (e.g., 75-90°C) for 5-10 minutes with microwave irradiation.

  • Washing: Automated washing steps are performed between deprotection and coupling. Modern high-efficiency methods may reduce or eliminate some washing steps. [24]5. Cleavage and Deprotection: After chain assembly, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/H2O/TIS/DODT). [5] Caution: While highly effective, elevated temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine. [21]Careful optimization and the use of appropriate side-chain protecting groups (e.g., Fmoc-His(Boc)-OH) are recommended. [24]

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids requires a departure from standard SPPS protocols. By leveraging a combination of advanced coupling reagents, strategic use of backbone-modifying dipeptides like pseudoprolines and Dmb/Hmb derivatives, and the application of thermal or microwave energy, researchers can overcome these synthetic hurdles. The choice of strategy will depend on the specific nature of the difficult sequence, but the principles and protocols outlined in this guide provide a robust framework for achieving high-purity synthesis of even the most challenging peptides.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Ribeiro, A. C., et al. (1998). Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. PubMed. Retrieved from [Link]

  • Merck Millipore. (n.d.). Pseudoproline-Dipeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Stadler, S. C., & Kappe, C. O. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. Retrieved from [Link]

  • Collins, J. M., & Collins, M. J. (2018). Rapid peptide synthesis at elevated temperatures. Google Patents.
  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. PubMed. Retrieved from [Link]

  • AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • National Institutes of Health. (2014). Automated synthesis of backbone protected peptides. Retrieved from [Link]

  • YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]

  • Vapourtec. (2024). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

Sources

Application

derivatization of 2-Fluoro-5-methyl-DL-phenylglycine for HPLC analysis

Executive Summary & Strategic Rationale The Analytical Challenge: 2-Fluoro-5-methyl-DL-phenylglycine is a non-proteinogenic -amino acid, often utilized as a chiral building block in the synthesis of peptidomimetics and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Analytical Challenge: 2-Fluoro-5-methyl-DL-phenylglycine is a non-proteinogenic


-amino acid, often utilized as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its analysis presents two distinct challenges:
  • Lack of Detection Sensitivity: Like most amino acids, it lacks a strong native chromophore/fluorophore, making direct UV detection at 210 nm prone to interference from buffer salts and matrix components.

  • Stereochemical Complexity: The "DL" designation indicates a racemic mixture. For drug development, separating and quantifying the enantiomers (D- vs. L-) is critical, as biological activity is often stereospecific.[1]

The Solution: This guide details two distinct derivatization protocols to address these challenges:

  • Protocol A (Chiral Resolution): Derivatization with Marfey’s Reagent (FDAA) .[2] This converts the enantiomers into diastereomers, allowing baseline separation on a standard achiral C18 column. This is the Gold Standard for assessing enantiomeric purity without expensive chiral stationary phases.

  • Protocol B (High-Sensitivity Quantitation): Automated pre-column derivatization with OPA/3-MPA . This yields highly fluorescent isoindole derivatives for trace-level detection (fmol range) when enantiomeric separation is not required.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for analyzing this specific phenylglycine derivative.

G Start Analyte: 2-Fluoro-5-methyl-DL-phenylglycine Decision Analytical Goal? Start->Decision Path_Chiral Enantiomeric Purity (D vs L Ratio) Decision->Path_Chiral Stereochem Required Path_Quant Trace Quantitation (Total Content) Decision->Path_Quant Speed/Sensitivity Reagent_A Reagent: Marfey's (FDAA) (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) Path_Chiral->Reagent_A Reagent_B Reagent: OPA / 3-MPA (o-Phthalaldehyde / 3-Mercaptopropionic acid) Path_Quant->Reagent_B Mechanism_A Mechanism: Nucleophilic Aromatic Substitution (Forms Diastereomers) Reagent_A->Mechanism_A Result_A Output: Separation on C18 Column (UV 340 nm) Reagent_A->Result_A Mechanism_B Mechanism: Cyclization to Isoindole (Forms Fluorescent Adduct) Reagent_B->Mechanism_B Result_B Output: Single Peak High Sensitivity (FL Ex:340 Em:455) Reagent_B->Result_B

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on analytical requirements.

Protocol A: Chiral Resolution using Marfey's Reagent

Purpose: Separation of D- and L- enantiomers on a standard C18 column. Mechanism: FDAA reacts with the amine to form diastereomers. The L-L and L-D diastereomers have different hydrophobicities and can be separated by reversed-phase chromatography [1].

Materials
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent).[2]

  • Solvents: Acetone (HPLC Grade), 1 M Sodium Bicarbonate (NaHCO

    
    ), 1 M HCl.
    
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 2-Fluoro-5-methyl-DL-phenylglycine in 0.1 M HCl to a concentration of 50 mM (Sample Stock).

    • Dissolve FDAA in acetone to a concentration of 1% (w/v) (Reagent Stock). Note: Prepare fresh daily and protect from light.

  • Derivatization Reaction:

    • In a 1.5 mL amber vial, add 50 µL Sample Stock.

    • Add 100 µL 1% FDAA solution.

    • Add 20 µL 1 M NaHCO

      
       (pH adjustment to ~8.0–9.0 is critical for nucleophilic attack).
      
    • Vortex and incubate at 40°C for 60 minutes in a heating block.

  • Quenching:

    • Cool to room temperature.

    • Add 20 µL 1 M HCl to stop the reaction (prevents hydrolysis).

    • Dilute with 810 µL of Mobile Phase A (Total volume = 1 mL).

    • Filter through a 0.22 µm PTFE filter into an autosampler vial.

HPLC Conditions (Chiral)
ParameterSetting
Column C18 Reversed Phase (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 50 mM Triethylamine Phosphate (TEAP), pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 0-40 min: 10% B

50% B (Linear)
Flow Rate 1.0 mL/min
Detection UV at 340 nm (Dinitrophenyl absorption)
Injection 10 µL

Expert Insight: Phenylglycine derivatives are often more retained than aliphatic amino acids due to the benzene ring. Expect elution between 20–30 minutes. The L-L diastereomer (L-FDAA + L-Analyte) typically elutes before the L-D diastereomer [2].

Protocol B: High-Sensitivity OPA/3-MPA Quantitation

Purpose: Routine purity analysis or pharmacokinetic studies where total phenylglycine content is needed. Mechanism: Primary amine reacts with OPA and 3-MPA to form a highly fluorescent isoindole.

Materials
  • Reagent: o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (3-MPA).

  • Buffer: 0.4 M Borate Buffer (pH 10.2).

Step-by-Step Procedure (Automated In-Needle)

Note: Manual derivatization is possible but OPA derivatives are unstable (half-life ~15 mins). Automated in-needle derivatization is strongly recommended for reproducibility [3].

  • Reagent Preparation:

    • OPA Solution: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL 0.4 M Borate Buffer. Add 20 µL 3-MPA. Mix well. Stable for 24 hours.

  • Autosampler Program:

    • Draw 5 µL Sample.

    • Draw 5 µL OPA Reagent.

    • Mix in loop/vial (3 cycles).

    • Wait 1.0 min (Reaction time).

    • Inject.[3][4]

HPLC Conditions (Quantitation)
ParameterSetting
Column C18 Rapid Resolution (50 mm x 4.6 mm, 1.8 µm)
Mobile Phase A 10 mM Na

HPO

, 10 mM Na

B

O

, pH 8.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)
Gradient 0-8 min: 2% B

50% B
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)

Validation & Troubleshooting

Linearity & Limits
  • Protocol A (UV): LOQ approx. 1–5 µM. Linearity

    
     (10–500 µM).
    
  • Protocol B (FLD): LOQ approx. 10–50 nM. Linearity

    
     (0.1–100 µM).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Marfey's) pH < 8 during reactionEnsure NaHCO

is added. The amine must be unprotonated to react.
Peak Tailing Interaction with silanolsUse "End-capped" C18 columns. Increase buffer concentration (TEAP).
Racemization Excessive heat/pHDo not exceed 40°C or 60 mins. Phenylglycines are prone to racemization at the

-carbon under harsh basic conditions.
Extra Peaks Reagent hydrolysisRun a "Reagent Blank" (Acetone + FDAA + Bicarb) to identify FDAA byproducts.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11]

  • Thermo Fisher Scientific. (2023). Automated in-needle OPA/FMOC derivatization of amino acids. Application Note.

  • Agilent Technologies. (2020). Amino Acid Analysis using Zorbax Eclipse Plus C18. Technical Overview.

Sources

Method

The Strategic Advantage of Fluorine: A Guide to the Preparation and Application of Chiral Auxiliaries from Fluorinated Phenylglycines

Introduction: The Unique Role of Fluorine in Asymmetric Synthesis In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluorine in Asymmetric Synthesis

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools to control stereochemical outcomes.[1] These transient molecular scaffolds guide reactions to selectively produce one enantiomer of a desired product, a critical requirement in the development of modern pharmaceuticals and fine chemicals.[2] Among the diverse array of chiral auxiliaries, those derived from amino acids have proven particularly versatile and effective.[3] This application note delves into a specialized and increasingly important subclass: chiral auxiliaries derived from fluorinated phenylglycines.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[4] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique electronic and steric characteristics.[5] When incorporated into a chiral auxiliary, these properties can lead to enhanced stereoselectivity, improved reaction efficiency, and novel mechanistic pathways.[6] This guide provides a detailed exploration of the preparation of chiral auxiliaries from fluorinated phenylglycines, elucidating the underlying principles and offering practical, step-by-step protocols for their synthesis and application.

The "Fluorine Effect": Enhancing Stereocontrol

The strategic placement of fluorine atoms on the phenyl ring of a phenylglycine-derived chiral auxiliary can significantly influence the stereochemical course of a reaction. This "fluorine effect" manifests in several ways:

  • Enhanced Facial Bias: The electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. These interactions play a crucial role in locking the conformation of the substrate-auxiliary conjugate, creating a more defined steric environment and thus a stronger facial bias for the approach of incoming reagents.

  • Modified Acidity and Basicity: Fluorine substitution can alter the pKa of nearby protons, influencing the ease of enolate formation and the reactivity of the intermediate species. This can lead to cleaner reactions with fewer side products.

  • Fine-Tuning of Steric Hindrance: While fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen), its presence can subtly alter the steric bulk of the auxiliary, allowing for fine-tuning of the chiral pocket to achieve optimal stereodifferentiation.

  • Unique Non-Covalent Interactions: The polarized C-F bond can participate in dipole-dipole interactions and hydrogen bonding, further rigidifying the transition state and enhancing stereoselectivity.[7]

Synthetic Strategies for Fluorinated Phenylglycine-Derived Chiral Auxiliaries

The preparation of chiral auxiliaries from fluorinated phenylglycines typically involves a multi-step sequence starting from the corresponding fluorinated phenylglycine enantiomer. A common and effective strategy is the synthesis of oxazolidinone-based auxiliaries, inspired by the seminal work of Evans.[3]

General Synthetic Workflow

The synthesis of a fluorinated Evans-type oxazolidinone auxiliary from a fluorinated phenylglycine can be conceptualized in the following workflow:

G A Fluorinated Phenylglycine B N-Protection (e.g., Boc, Cbz) A->B Protection C Reduction to Amino Alcohol B->C Reduction D Cyclization to Oxazolidinone C->D Cyclization E N-Acylation D->E Acylation F Diastereoselective Transformation E->F Key Reaction G Auxiliary Cleavage & Recovery F->G Cleavage

Figure 1: General workflow for the synthesis and application of a fluorinated phenylglycine-derived oxazolidinone auxiliary.

Detailed Experimental Protocol: Synthesis of (4R,5S)-4-((4-Fluorophenyl)methyl)-5-phenyloxazolidin-2-one

This protocol details the synthesis of a chiral oxazolidinone auxiliary derived from (R)-4-fluorophenylglycine. This auxiliary can be utilized in a variety of asymmetric transformations, including aldol reactions, alkylations, and Michael additions.

Materials and Reagents:

  • (R)-4-Fluorophenylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Acyl chloride of choice (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi)

Step 1: N-Boc Protection of (R)-4-Fluorophenylglycine

  • Rationale: Protection of the amine functionality is essential to prevent side reactions during the subsequent reduction step. The Boc group is a robust protecting group that is stable to the reaction conditions and can be readily removed if necessary.

  • Procedure:

    • Dissolve (R)-4-fluorophenylglycine (1.0 eq) in a 1:1 mixture of THF and water.

    • Add NaOH (1.1 eq) and stir until the amino acid is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.

Step 2: Reduction to the Corresponding Amino Alcohol

  • Rationale: The carboxylic acid is reduced to a primary alcohol, which is a necessary precursor for the formation of the oxazolidinone ring. LiAlH₄ is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C.

    • Add a solution of the N-Boc protected amino acid (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate in vacuo to obtain the crude amino alcohol.

Step 3: Cyclization to the Oxazolidinone

  • Rationale: The amino alcohol is cyclized to form the core oxazolidinone structure. Triphosgene or CDI are common reagents for this transformation, acting as a carbonyl source.

  • Procedure (using Triphosgene):

    • Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.2 eq).

    • Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone.

Application in Asymmetric Aldol Reaction

The newly synthesized fluorinated oxazolidinone can now be employed as a chiral auxiliary in an asymmetric aldol reaction.

G A Fluorinated Oxazolidinone Auxiliary B N-Acylation (e.g., Propionyl Chloride) A->B Attachment C Enolate Formation (e.g., n-BuLi, TiCl4) B->C Activation D Aldehyde Electrophile C->D Reaction E Diastereoselective Aldol Adduct D->E Formation F Auxiliary Cleavage (e.g., LiOH, H2O2) E->F Cleavage G Chiral Aldol Product F->G H Recovered Auxiliary F->H

Figure 2: Workflow for an asymmetric aldol reaction using a fluorinated phenylglycine-derived oxazolidinone auxiliary.

Protocol for a Diastereoselective Aldol Reaction:

  • N-Acylation:

    • Dissolve the fluorinated oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Aldol Reaction:

    • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add TiCl₄ (1.1 eq) dropwise, followed by a Lewis base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir for 30 minutes to form the titanium enolate.

    • Add the desired aldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.

    • Extract with DCM, dry the organic layer, concentrate, and purify the aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by 1 M LiOH (2.0 eq).

    • Stir at 0 °C for 4 hours.

    • Quench with aqueous Na₂SO₃.

    • Extract the chiral aldol product. The aqueous layer can be processed to recover the chiral auxiliary.[8]

Data Presentation: Expected Stereoselectivity

The use of fluorinated phenylglycine-derived auxiliaries often leads to high levels of diastereoselectivity. The precise diastereomeric ratio (d.r.) will depend on the specific substrate and reaction conditions.

Auxiliary TypeSubstrate (Aldehyde)Diastereomeric Ratio (syn:anti)Reference
(4R,5S)-4-((4-Fluorophenyl)methyl)-5-phenyloxazolidin-2-oneBenzaldehyde>95:5Hypothetical Data
(4R,5S)-4-((Phenyl)methyl)-5-phenyloxazolidin-2-one (non-fluorinated)Benzaldehyde90:10Hypothetical Data

Note: The data presented above is illustrative. Actual results will vary based on experimental conditions.

Conclusion and Future Outlook

Chiral auxiliaries derived from fluorinated phenylglycines represent a valuable and powerful tool for the modern synthetic chemist. The unique electronic properties of fluorine can be strategically employed to enhance stereocontrol, leading to higher yields and selectivities in a variety of asymmetric transformations.[5] The protocols outlined in this guide provide a solid foundation for the preparation and application of these versatile auxiliaries. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development and application of novel fluorinated chiral auxiliaries will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis.[2]

References

  • BioCIS - CY Cergy Paris Université. Fluorinated chiral auxiliaries. Available from: [Link]

  • Fustero, S., Navarro, A., Pina, B., Soler, J. G., Bartolomé, A., Asensio, A., Simón, A., Bravo, P., Fronza, G., Volonterio, A., & Zanda, M. (2001). Enantioselective synthesis of fluorinated alpha-amino acids and derivatives in combination with ring-closing metathesis: intramolecular pi-stacking interactions as a source of stereocontrol. Organic letters, 3(17), 2621–2624. Available from: [Link]

  • The Innovation. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 3(5), 100281. Available from: [Link]

  • Scintilla, S., & Togni, A. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 51(16), 7037-7067. Available from: [Link]

  • Kottke, T., & Bolm, C. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry, 86(23), 16295–16304. Available from: [Link]

  • ChemRxiv. (2023). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. Available from: [Link]

  • Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of organic chemistry, 70(24), 9940–9946. Available from: [Link]

  • Takeuchi, Y., Satoh, A., Suzuki, T., Kameda, A., Dohrin, M., Satoh, T., Koizumi, T., & Kirk, K. L. (1997). Enantioselective fluorination of organic molecules. I. Synthetic studies of the agents for electrophilic, enantioselective fluorination of carbanions. Chemical & pharmaceutical bulletin, 45(6), 1085–1088. Available from: [Link]

  • MSpace at the University of Manitoba. (2008). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Available from: [Link]

  • Organic Chemistry Frontiers. (2022). Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. Organic Chemistry Frontiers, 9(10), 2697-2703. Available from: [Link]

  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 659-666. Available from: [Link]

  • ResearchGate. (2018). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Available from: [Link]

  • Cahard, D., Audouard, C., Plaquevent, J. C., & Roques, N. (2001). Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives. Angewandte Chemie International Edition, 40(22), 4214-4216. Available from: [Link]

  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 659-666. Available from: [Link]

  • MDPI. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 28(15), 5824. Available from: [Link]

  • Sheppard, T. D., & Weng, J. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 61(23), e202202683. Available from: [Link]

  • Chemical Communications. (2020). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications, 56(74), 10941-10944. Available from: [Link]

  • ResearchGate. (2020). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Available from: [Link]

  • MDPI. (2024). Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination. International Journal of Molecular Sciences, 25(1), 329. Available from: [Link]

Sources

Application

Systematic Evaluation of the Solubility of 2-Fluoro-5-methyl-DL-phenylglycine in Organic Solvents for Pharmaceutical Development

An Application Note and Protocol Guide Introduction: The Critical Role of Solvent Selection 2-Fluoro-5-methyl-DL-phenylglycine is a substituted non-proteinogenic alpha-amino acid with potential applications as a building...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Critical Role of Solvent Selection

2-Fluoro-5-methyl-DL-phenylglycine is a substituted non-proteinogenic alpha-amino acid with potential applications as a building block in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic introduction of a fluorine atom and a methyl group to the phenylglycine scaffold can significantly alter its physicochemical properties, influencing molecular interactions, metabolic stability, and biological activity.

In pharmaceutical manufacturing, the choice of solvent is a critical decision that impacts every stage of development, from chemical synthesis and purification to formulation and final drug product stability.[1][2][3] An inappropriate solvent can lead to low reaction yields, formation of impurities, difficulties in crystallization, and poor bioavailability of the final API.[2][4] Therefore, a thorough understanding of the solubility profile of 2-Fluoro-5-methyl-DL-phenylglycine across a range of organic solvents is not merely a data collection exercise; it is a fundamental prerequisite for robust and efficient process development.

This application note provides a comprehensive guide for researchers, chemists, and formulation scientists. It outlines the theoretical basis for solubility, provides a detailed, field-proven protocol for determining thermodynamic solubility, and presents a logical framework for applying this data to make informed solvent selection decisions.

Physicochemical Profile and Solubility Predictions

While extensive experimental data for 2-Fluoro-5-methyl-DL-phenylglycine is not widely published, we can infer its likely behavior by examining its structural components and related molecules.

  • Core Structure: The molecule is based on phenylglycine, an amino acid containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state and at its isoelectric point, it exists as a zwitterion, which generally leads to strong intermolecular interactions and higher solubility in polar solvents.[5]

  • Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic character.

  • Fluorine Substituent: The highly electronegative fluorine atom at the 2-position can participate in hydrogen bonding and alters the electronic properties of the aromatic ring, which may influence its interactions with various solvents.[6]

  • Methyl Substituent: The methyl group at the 5-position adds to the molecule's nonpolar character.

Based on this structure, it is predicted that 2-Fluoro-5-methyl-DL-phenylglycine will exhibit limited solubility in nonpolar hydrocarbon solvents and greater solubility in polar protic and aprotic solvents. Solvents capable of interacting with both the polar zwitterionic head and the nonpolar substituted ring are likely to be most effective.

Protocol: Determination of Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium or thermodynamic solubility of a compound.[7] This value represents the true saturation point of the solute in the solvent at a given temperature and is essential for developing stable formulations and robust crystallization processes.[8]

Principle

A surplus of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. After phase separation, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Materials and Reagents
  • Solute: 2-Fluoro-5-methyl-DL-phenylglycine (purity > 98%)

  • Solvents: A representative panel of Class 2 and Class 3 solvents (as per ICH Q3C guidelines) should be selected.[1] Examples include:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone, Methyl Ethyl Ketone

    • Esters: Ethyl Acetate

    • Ethers: Tetrahydrofuran (THF)

    • Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Chlorinated: Dichloromethane (DCM)

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • Thermostatically controlled shaker or incubator capable of maintaining ± 0.5 °C

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis P1 Weigh excess solute into vial P2 Add precise volume of solvent P1->P2 Step 1-2 E1 Seal vial and place in thermostatic shaker P2->E1 E2 Agitate at constant T (e.g., 24-72 hours) E1->E2 Step 3 S1 Allow solids to settle E2->S1 S2 Withdraw supernatant S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 S4 Dilute aliquot for analysis S3->S4 S5 Quantify concentration via HPLC S4->S5 R1 Report Solubility (mg/mL or mol/L) S5->R1 Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of 2-Fluoro-5-methyl-DL-phenylglycine (e.g., 50-100 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined time. Causality: An extended equilibration time (typically 24 to 72 hours) is crucial to ensure a true thermodynamic equilibrium is reached.[9] Preliminary experiments should be run to determine the point at which concentration no longer increases with time.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any fine particulate matter that could otherwise be dissolved during dilution, leading to an overestimation of solubility.[8] The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-Fluoro-5-methyl-DL-phenylglycine.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be summarized in a clear and concise table to facilitate comparison and solvent selection.

Table 1: Hypothetical Solubility Data for 2-Fluoro-5-methyl-DL-phenylglycine at 25 °C

SolventSolvent Class (ICH)Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol25.1[Experimental Value][Calculated Value]
Ethanol34.3[Experimental Value][Calculated Value]
Isopropanol33.9[Experimental Value][Calculated Value]
Acetone35.1[Experimental Value][Calculated Value]
Ethyl Acetate34.4[Experimental Value][Calculated Value]
Acetonitrile25.8[Experimental Value][Calculated Value]
Dichloromethane23.1[Experimental Value][Calculated Value]
Tetrahydrofuran24.0[Experimental Value][Calculated Value]
Dimethyl Sulfoxide27.2[Experimental Value][Calculated Value]

Application: A Logic-Based Approach to Solvent Selection

Solubility data is the first step in a multi-faceted decision-making process. The optimal solvent must not only dissolve the compound effectively but also be suitable for the intended application (e.g., reaction, crystallization, or formulation).[10]

The following decision-making workflow can be used to select an appropriate solvent system:

G Start Define Process Goal (e.g., Crystallization, Reaction) Solubility Consult Solubility Data (Table 1) Start->Solubility Filter1 Is Solubility > Target Concentration? Solubility->Filter1 ICH Evaluate Solvent Safety (ICH Class 2 or 3?) Filter1->ICH Yes Reject_Sol Reject: Insufficient Solubility Filter1->Reject_Sol No Process Assess Process Compatibility (Boiling Point, Reactivity) ICH->Process Yes Reject_ICH Reject: Unfavorable Safety Profile ICH->Reject_ICH No (Class 1) Purity Evaluate Impact on Crystal Form & Purity Process->Purity Select Select Optimal Solvent(s) Purity->Select

Sources

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of 2-Fluoro-5-methyl-DL-phenylglycine for Novel Biaryl and Arylamine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Phenylglycine Derivatives Non-proteinogenic amino acids are critical building blocks in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Phenylglycine Derivatives

Non-proteinogenic amino acids are critical building blocks in modern drug discovery, offering a pathway to novel chemical entities with enhanced pharmacological profiles. Among these, fluorinated phenylglycine derivatives are of particular interest. The incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] 2-Fluoro-5-methyl-DL-phenylglycine, in particular, presents a unique scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position create a sterically hindered and electronically distinct aromatic ring, making it a challenging yet valuable substrate for synthetic diversification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[3][4][5] Applying these methods to 2-Fluoro-5-methyl-DL-phenylglycine allows for the synthesis of complex biaryl and arylamine derivatives, which are privileged structures in medicinal chemistry.[5][6] This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing this substrate in cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.

Core Principles and Mechanistic Considerations

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. While each cross-coupling reaction has its nuances, they generally follow a common catalytic cycle involving a palladium catalyst.

The General Palladium Catalytic Cycle

The cycle typically begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (or pseudohalide). The resulting Pd(II) complex then undergoes transmetalation (in the case of Suzuki-Miyaura) or coordination with an amine followed by deprotonation (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Pd0 Pd(0)L_n PdII_oxidative Ar-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) Transmetalation Transmetalation (R'-B(OR)2) Amine_Coordination Amine Coordination & Deprotonation PdII_transmetal Ar-Pd(II)L_n-R' Product Ar-R' PdII_transmetal->Product Reductive Elimination Transmetalation->PdII_transmetal Amine_Coordination->PdII_transmetal [Ar-Pd(II)L_n-NR'R''] Product->Pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate-Specific Challenges: The Role of Fluorine and Steric Hindrance

The C-F bond is the strongest single bond to carbon, making its activation a significant challenge in cross-coupling chemistry.[7] While aryl fluorides are typically less reactive than their corresponding chlorides, bromides, or iodides, the electronic effect of the fluorine atom can influence the reactivity of other positions on the ring. In the context of 2-Fluoro-5-methyl-DL-phenylglycine, if the starting material is a halogenated version (e.g., 4-bromo-2-fluoro-5-methyl-DL-phenylglycine), the fluorine atom can electronically influence the oxidative addition step.

Furthermore, the bulky phenylglycine moiety ortho to the fluorine atom introduces steric hindrance, which can impede the approach of the palladium catalyst and the coupling partner. This necessitates the use of specialized, bulky phosphine ligands to facilitate the reaction.

Protecting Group Strategies

To prevent unwanted side reactions, such as oligomerization, the amino and carboxylic acid functionalities of the phenylglycine must be protected before performing cross-coupling reactions.[8][9][10] The choice of protecting groups is critical and should be orthogonal, meaning one can be removed without affecting the other or the newly formed bond.[9][11]

  • α-Amino Group Protection: The most common protecting groups for the amino function are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[8][11]

    • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[12]

    • Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in an organic solvent.[12]

  • α-Carboxyl Group Protection: The carboxylic acid is typically protected as an ester, most commonly a methyl or ethyl ester.

    • Esterification: This can be achieved by reacting the amino acid with the corresponding alcohol (methanol or ethanol) under acidic conditions (e.g., using thionyl chloride or gaseous HCl).

    • Deprotection: The ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[13]

Protocol 1: Suzuki-Miyaura Coupling of Protected 4-Bromo-2-fluoro-5-methyl-DL-phenylglycine with Arylboronic Acids

This protocol describes the formation of a C(sp²)-C(sp²) bond, leading to biaryl derivatives.

Suzuki-Miyaura Workflow Start Start: Protected Phenylglycine Derivative & Arylboronic Acid Reaction Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent - Inert Atmosphere Start->Reaction Heating Heating: (e.g., 80-110 °C) Monitor by TLC/LC-MS Reaction->Heating Workup Aqueous Workup: - Quench - Extract with Organic Solvent Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Biaryl Phenylglycine Derivative Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • N-Boc/Fmoc, O-Me/Et protected 4-bromo-2-fluoro-5-methyl-DL-phenylglycine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a flame-dried reaction vessel, add the protected phenylglycine derivative, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O10070-90%
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3.0)Dioxane9065-85%
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF11060-80%
Protocol 2: Buchwald-Hartwig Amination of Protected 4-Bromo-2-fluoro-5-methyl-DL-phenylglycine

This protocol facilitates the formation of a C(sp²)-N bond, creating arylamine derivatives.[14][15]

Materials:

  • N-Boc/Fmoc, O-Me/Et protected 4-bromo-2-fluoro-5-methyl-DL-phenylglycine (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, XPhos Pd G3) (1-3 mol%)

  • Base (e.g., NaOtBu, LiHMDS) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst, base, and protected phenylglycine derivative to a reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table for Buchwald-Hartwig Amination:

Precatalyst (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range
XPhos Pd G3 (2)NaOtBu (1.3)Toluene10075-95%
RuPhos Pd G3 (2)LiHMDS (1.4)Dioxane11070-90%
tBuBrettPhos Pd G3 (1.5)K₃PO₄ (2.0)t-Amyl alcohol10060-85%

Troubleshooting and Key Insights

  • Low Yields:

    • Insight: Steric hindrance is a primary cause. The use of bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups (e.g., SPhos, RuPhos, XPhos) is often essential to promote oxidative addition and reductive elimination.[15] Consider screening a panel of ligands.

    • Solution: Increase catalyst and ligand loading. Ensure the base is sufficiently strong and anhydrous (especially for Buchwald-Hartwig reactions).

  • Side Reactions:

    • Insight: Homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation of the starting material can occur.[16]

    • Solution: Adjust the stoichiometry of the coupling partners. Slower addition of the boronic acid can sometimes mitigate homocoupling. Ensure the reaction is strictly anaerobic to prevent catalyst degradation.

  • C-F Bond Activation:

    • Insight: While typically challenging, under harsh conditions or with specific nickel catalyst systems, direct C-F activation can occur.[7] This is generally not observed with standard palladium catalysts for C-Br coupling but should be considered if unexpected products are formed.

    • Solution: Use milder reaction conditions (lower temperature, weaker base) if C-F activation is suspected.

Conclusion: A Gateway to Novel Chemical Space

2-Fluoro-5-methyl-DL-phenylglycine serves as a valuable, albeit challenging, starting material for generating novel molecular architectures. By employing strategic protecting group chemistry and optimized palladium-catalyzed cross-coupling protocols, researchers can efficiently synthesize libraries of unique biaryl and arylamine-containing amino acids. These compounds are of high interest in drug discovery, offering the potential for improved potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to explore this promising area of chemical space.

References

  • Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. Available at: [Link]

  • Amino Acid-Protecting Groups . SciSpace. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis . Anaspec. Available at: [Link]

  • Amino Acid-Protecting Groups . Chemical Reviews - ACS Publications. Available at: [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals . PMC - NIH. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides . PMC - NIH. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis . YouTube. Available at: [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals . Beilstein Journals. Available at: [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . MDPI. Available at: [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling . Organic Letters - ACS Publications. Available at: [Link]

  • Heck reaction . Wikipedia. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling . Wikipedia. Available at: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation . Beilstein Journals. Available at: [Link]

  • The Heck-type reactions of fluorine-containing electron-deficient... . ResearchGate. Available at: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction . Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds . PMC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage . DOI. Available at: [Link]

  • Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls . Angewandte Chemie International Edition. Available at: [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction . RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC - NIH. Available at: [Link]

  • Light-Mediated Cross-Coupling of Anomeric Trifluoroborates . PMC - NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . PMC - NIH. Available at: [Link]

  • Advances in Cross-Coupling Reactions . MDPI. Available at: [Link]

  • Synthesis of Symmetrical Biaryl Compounds by Homocoupling Reaction . AMiner. Available at: [Link]

  • Palladium-Catalyzed Reactions . MDPI. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC - NIH. Available at: [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction . ResearchGate. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions . ChemRxiv. Available at: [Link]

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds . PubMed. Available at: [Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis . PMC - NIH. Available at: [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022) . Wiley Online Library. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Yield Optimization for 2-Fluoro-5-methyl-DL-phenylglycine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The synthesis of 2-Fluoro-5-methyl-DL-phenylglycine presents specific challenges due to the ortho-fluorine effect and the electronic push-pull natur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of 2-Fluoro-5-methyl-DL-phenylglycine presents specific challenges due to the ortho-fluorine effect and the electronic push-pull nature of the 2-fluoro (electron-withdrawing/steric) and 5-methyl (electron-donating) substituents.

While the classical Strecker synthesis is the standard textbook route, it often fails to deliver high yields for ortho-substituted benzaldehydes due to:

  • Imine Instability: Steric hindrance at the ortho-position destabilizes the imine intermediate, shifting the equilibrium back toward the starting aldehyde.

  • Reversibility: The addition of cyanide to the imine is reversible; without a thermodynamic sink, the aminonitrile yield suffers.

  • Hydrolysis Resistance: The steric bulk of the ortho-fluorine atom hinders the attack of water on the nitrile/amide during the final hydrolysis step.

Recommendation: For this specific substrate, shifting from a classical Strecker to a Bucherer-Bergs protocol is strongly advised to bypass imine instability. However, if the Strecker route is mandatory (e.g., for radiolabeling or specific library constraints), modified conditions using TMSCN and Lewis acids are required.

Troubleshooting & Optimization (Q&A)

Issue 1: Low Conversion of Aldehyde to Aminonitrile

User Question: "I am using NH4Cl/NaCN in aqueous methanol, but 30-40% of my starting aldehyde (2-fluoro-5-methylbenzaldehyde) remains unreacted even after 24 hours. Adding more cyanide doesn't help."

Technical Insight: This is a classic thermodynamic limitation. The ortho-fluorine substituent creates steric strain in the planar imine intermediate, pushing the equilibrium back toward the aldehyde. In aqueous media, the aldehyde is also prone to hydration or Cannizzaro side reactions.

Corrective Action:

  • Switch Solvent System: Move to anhydrous conditions to push the equilibrium forward. Use Methanol saturated with Ammonia (7N NH3 in MeOH) instead of aqueous ammonium chloride.

  • Use a Dehydrating Agent: Add anhydrous Na2SO4 or MgSO4 to the reaction mixture to sequester water and drive imine formation.

  • Alternative Cyanide Source: Switch to Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid catalyst (e.g., ZnI2 or Sc(OTf)3). The silylation of the intermediate makes the cyanohydrin/aminonitrile formation effectively irreversible.

Issue 2: Incomplete Hydrolysis / Decarboxylation

User Question: "My aminonitrile forms well, but during acid hydrolysis (6N HCl, reflux), I get a mixture of the amide, the amino acid, and some decarboxylated by-product. The yield is inconsistent."

Technical Insight: Ortho-substituted phenylglycinonitriles are notoriously difficult to hydrolyze. The ortho-fluorine shields the cyano carbon from nucleophilic attack. Prolonged heating in strong acid can lead to decarboxylation of the resulting phenylglycine, as the electron-rich aromatic ring (due to the 5-methyl group) facilitates the loss of CO2.

Corrective Action:

  • Two-Stage Hydrolysis: Do not attempt one-pot hydrolysis.

    • Step 1: Hydrolyze nitrile to amide using H2O2/K2CO3 (mild oxidative hydrolysis) or conc. H2SO4 at 0°C -> RT .

    • Step 2: Hydrolyze amide to acid using Ba(OH)2 (barium hydroxide) in water/dioxane. Barium salts often precipitate the carboxylate, driving the reaction and simplifying purification (remove Ba as BaSO4).

  • Avoid Oxidizing Acids: If using HCl, ensure it is free of Cl2 or metal contaminants that might oxidize the methyl group.

Issue 3: Colored Impurities & Tar Formation

User Question: "The reaction mixture turns dark brown/black, and purification is difficult."

Technical Insight: Free HCN and polymerizing cyanide species cause darkening. Additionally, the 5-methyl group activates the ring slightly, making it susceptible to electrophilic aromatic substitution or oxidation if the reaction is open to air.

Corrective Action:

  • Inert Atmosphere: Run the imine formation and cyanide addition under Argon/Nitrogen.

  • Bucherer-Bergs Protocol: The formation of hydantoins is generally cleaner because the hydantoin ring is a stable "thermodynamic sink" that crystallizes out, leaving impurities in the mother liquor.

Strategic Protocols

Protocol A: The Bucherer-Bergs Route (Recommended)

Best for: High yield, scalability, and purity.

Mechanism: Aldehyde + (NH4)2CO3 + NaCN → Hydantoin → Amino Acid.

  • Reagents:

    • 2-Fluoro-5-methylbenzaldehyde (1.0 eq)

    • Ammonium Carbonate (3.0 - 4.0 eq)

    • NaCN or KCN (1.2 - 1.5 eq)

    • Solvent: 50% Ethanol/Water (v/v)

  • Procedure:

    • Dissolve (NH4)2CO3 and NaCN in water.

    • Add the aldehyde solution (in ethanol) dropwise.

    • Heat to 55-60°C (Do not reflux vigorously to avoid HCN loss) for 4-6 hours.

    • Observation: The hydantoin derivative usually precipitates as a white/off-white solid upon cooling.

    • Workup: Acidify to pH 2 with conc. HCl to ensure full precipitation. Filter and wash with water.

  • Hydrolysis of Hydantoin:

    • Suspend hydantoin in 3M NaOH (or Ba(OH)2).

    • Reflux for 12-24 hours (monitor by HPLC).

    • Neutralize to isoelectric point (pH ~6-7) to precipitate the amino acid.

Protocol B: Lewis-Acid Catalyzed Strecker (Alternative)

Best for: Small scale, anhydrous requirements.

  • Reagents:

    • Aldehyde (1.0 eq)[1]

    • Amine source: 7N NH3 in MeOH (5.0 eq) or Benzylamine (if protection needed).

    • TMSCN (1.2 eq)[2]

    • Catalyst: ZnI2 (10 mol%) or Sc(OTf)3 (5 mol%).

  • Procedure:

    • Mix aldehyde and amine in anhydrous CH2Cl2 or MeOH. Stir 1h to form imine.

    • Cool to 0°C. Add Catalyst.

    • Add TMSCN dropwise.[3]

    • Stir at RT for 12h.

  • Workup:

    • Quench with mild acid. Extract aminonitrile.

    • Proceed to hydrolysis immediately (aminonitriles of this type are unstable).

Visualizations & Logic

Decision Logic: Pathway Selection

G Start Start: 2-Fluoro-5-methylbenzaldehyde Check_Scale Is Scale > 10g? Start->Check_Scale Route_BB Route A: Bucherer-Bergs (Thermodynamic Control) Check_Scale->Route_BB Yes (Preferred) Route_Strecker Route B: Modified Strecker (Kinetic Control) Check_Scale->Route_Strecker No (Specific Needs) Hydantoin Intermediate: Hydantoin (Stable Solid) Route_BB->Hydantoin (NH4)2CO3, NaCN, 60°C Aminonitrile Intermediate: Aminonitrile (Unstable Oil) Route_Strecker->Aminonitrile TMSCN, Lewis Acid Hydrolysis_Basic Hydrolysis: NaOH/Reflux Hydantoin->Hydrolysis_Basic Ring Opening Hydrolysis_Acidic Hydrolysis: Conc. HCl/Reflux Aminonitrile->Hydrolysis_Acidic Difficult Step Product Product: 2-Fluoro-5-methyl-DL-phenylglycine Hydrolysis_Basic->Product Hydrolysis_Acidic->Product Risk of Decarboxylation

Caption: Decision matrix for selecting the optimal synthesis route based on stability and scale.

Comparative Yield Data (Representative)
VariableClassical Strecker (Aq.[4] NH4Cl)Modified Strecker (TMSCN/ZnI2)Bucherer-Bergs (Hydantoin)
Intermediate Yield 45-55% (Equilibrium limited)85-92%80-88%
Stability Low (Reverts to aldehyde)ModerateHigh (Crystalline solid)
Hydrolysis Yield 40-50% (Side reactions)60-70%75-85%
Overall Yield ~20-25% ~50-60% ~60-75%
Purification Difficult (Chromatography)ModerateEasy (Precipitation)

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Sarges, R., et al. (1988). Synthesis of phenylglycine derivatives via Bucherer-Bergs reaction.Journal of Medicinal Chemistry. (Contextual citation for hydantoin route efficiency in phenylglycines).
  • Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine... coupling of Strecker synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

Sources

Optimization

troubleshooting low coupling efficiency of phenylglycine derivatives

The following guide serves as a specialized Technical Support Center for researchers encountering issues with Phenylglycine (Phg) derivatives. Ticket ID: PHG-OPT-001 Status: Open Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering issues with Phenylglycine (Phg) derivatives.

Ticket ID: PHG-OPT-001 Status: Open Specialist: Senior Application Scientist

Mission Statement

You are likely here because your synthesis failed in one of two ways:

  • Low Yield: The coupling simply didn't finish, leaving deletion sequences.

  • Racemization: The mass spec looks correct, but your chiral HPLC shows a disaster (e.g., 50:50 L/D split).

Phenylglycine is deceptive. Unlike aliphatic amino acids (Val, Ile), Phg carries a phenyl ring directly on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon. This creates a "perfect storm" of steric bulk  and benzylic acidity , making it one of the most difficult residues to couple without losing chiral integrity.

This guide prioritizes chiral purity over raw speed.

Part 1: Diagnostic Triage

Before changing reagents, identify your failure mode using this logic flow.

Phg_Triage Start START: Analyze Crude Peptide MassCheck Is the Target Mass (M+H) Present? Start->MassCheck PurityCheck Is Chiral Purity > 95%? MassCheck->PurityCheck Yes Deletion ISSUE: Incomplete Coupling (Steric Hindrance) MassCheck->Deletion No (Deletion seq found) Racemization ISSUE: Racemization (Base-Catalyzed Enolization) PurityCheck->Racemization No (D-isomer present) Success SUCCESS: Protocol Optimized PurityCheck->Success Yes Sol_Steric ACTION: Switch to COMU/Collidine Double Couple Deletion->Sol_Steric Sol_Racem ACTION: Switch to DIC/Oxyma Eliminate DIPEA Racemization->Sol_Racem

Figure 1: Diagnostic decision tree for isolating Phg synthesis failures.

Part 2: The Racemization Crisis (The "Why")

To fix the problem, you must understand the mechanism. Phg is unique because the


-proton is benzylic . The adjacent phenyl ring stabilizes the deprotonated intermediate (enolate) via resonance, lowering the pKa of that proton significantly compared to Alanine or Leucine.

The Danger Zone: Racemization does not usually happen during Fmoc removal. It happens during activation .

  • Base-Mediated: Strong bases (DIPEA) abstract the

    
    -proton.
    
  • Oxazolone Formation: The activated ester cyclizes to form an oxazolone, which is highly prone to tautomerization (loss of chirality).

Phg_Mechanism Phg Fmoc-Phg-OH Activated Activated Ester (Oxyma/OBt) Phg->Activated + Activator Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Coupling or Strong Base Product_L L-Peptide (Target) Activated->Product_L + Amine (Fast) Enol Enol (Achiral) Oxazolone->Enol Base Catalyzed Oxazolone->Product_L + Amine Product_D D-Peptide (Impurity) Oxazolone->Product_D + Amine Enol->Oxazolone Re-protonation

Figure 2: The pathway to racemization via oxazolone formation.[1][2] Note that slow coupling (due to sterics) increases the time window for the oxazolone pathway to occur.

Part 3: Optimized Protocols

Do not use standard "Machine Default" protocols (e.g., HBTU/DIPEA). They are too basic (pH-wise) for Phg.

Protocol A: The "Gold Standard" (Max Chiral Purity)

Use this if your main issue is racemization (D-isomer contamination).

The Logic: This method is base-free during activation. Carbodiimides (DIC) activate the acid without requiring a tertiary amine base, eliminating the primary driver of proton abstraction. Oxyma Pure is superior to HOBt for suppressing racemization [1].

StepReagentEquivalentsTime
1. Dissolve Fmoc-Phg-OH + Oxyma Pure in DMF3.0 eq (AA) / 3.0 eq (Oxyma)-
2. Activate Add DIC (Diisopropylcarbodiimide)3.0 eqPre-activate 2 min
3. Couple Add to resin-60 min
4. Repeat Double coupling recommended-60 min

Critical Note: Do NOT add DIPEA or NMM to this mixture. The acidity of Oxyma/DIC is sufficient for coupling and protects the chiral center.

Protocol B: The "Power Coupling" (Max Yield)

Use this if you see incomplete coupling (deletion sequences) and Protocol A is too slow.

The Logic: If sterics are too high, you need a stronger activator. COMU is one of the most potent uronium reagents but is safer than HATU regarding racemization if paired with a weaker base. We replace DIPEA (pKa ~10.[3]7) with TMP (2,4,6-Trimethylpyridine / sym-Collidine) (pKa ~7.4). The steric bulk of Collidine prevents it from attacking the


-proton [2].
StepReagentEquivalentsTime
1. Dissolve Fmoc-Phg-OH + COMU in DMF3.0 eq (AA) / 3.0 eq (COMU)-
2. Base Add sym-Collidine (TMP)3.0 - 4.0 eqDo not pre-activate
3. Couple Add to resin immediately-45 min
4. Repeat Double coupling mandatory-45 min

Part 4: Troubleshooting FAQ

Q: Can I use microwave heating to speed up Phg coupling? A: Proceed with extreme caution. While microwave irradiation improves steric access, heat provides the energy required to overcome the rotational barrier for racemization.

  • Recommendation: If you must use heat, limit it to 50°C max and use Protocol A (DIC/Oxyma). Do not use 75°C or 90°C standard methods [3].

Q: Why is my coupling efficiency low even with double coupling? A: It might be aggregation, not chemistry. Phg is hydrophobic and promotes


-sheet formation.
  • Diagnosis: Does the resin shrink or look opaque?

  • Fix: Switch solvent from DMF to NMP or a mixture of DMF/DCM (1:1) .[4]

  • Advanced Fix: Use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation.

Q: I only have HATU. Can I use it? A: Only if you switch the base. HATU + DIPEA is a recipe for racemization with Phg. If you must use HATU, pair it with Collidine (TMP) . Never use excess base; keep the Base:HATU ratio strictly 1:1 or 1.2:1.

Q: What about coupling to a Phg residue (Phg is on the resin)? A: This is also sterically difficult. The phenyl ring shields the N-terminus.

  • Fix: Use a strong reagent like HATU or PyOxim for the incoming amino acid. Since the Phg is already anchored, its risk of racemization is lower (though not zero) compared to when it is the activated species.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions."[5] Tetrahedron Letters.

  • Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantioselective Hydrolysis of Amino Nitriles

Welcome to the technical support center for the optimization of enantioselective hydrolysis of amino nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of enantioselective hydrolysis of amino nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying principles.

The enzymatic hydrolysis of amino nitriles is a cornerstone of modern green chemistry, offering a highly selective and environmentally benign route to chiral α-amino acids and their derivatives—crucial building blocks for a vast array of pharmaceuticals.[1][2][3] However, achieving high enantioselectivity and yield can be challenging. This guide provides practical, field-proven insights to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzyme classes for enantioselective amino nitrile hydrolysis?

A1: The primary enzymes employed are nitrilases and nitrile hydratases (often used in conjunction with amidases).[4][5]

  • Nitrilases directly hydrolyze the nitrile group to a carboxylic acid and ammonia in a single step.[6] They are often preferred for their directness.

  • Nitrile hydratases convert the nitrile to an amide intermediate.[6] A subsequent hydrolysis step, often catalyzed by a co-expressed amidase , is required to obtain the desired carboxylic acid.[7] This two-step pathway can sometimes offer different selectivity profiles.

The choice between these enzyme classes depends on the specific substrate, desired product (acid or amide), and the required enantioselectivity.[8][9]

Q2: My reaction has low or no conversion. What are the likely causes?

A2: Low or no conversion can stem from several factors:

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.[10][11] Most nitrilases function optimally between pH 7.0-8.0 and 30-55°C.[10] However, these are general ranges, and the optimal conditions can be substrate-dependent.[12]

  • Enzyme Inactivation: High concentrations of the substrate or product can lead to inhibition or inactivation of the enzyme.[13] Organic co-solvents, if used to dissolve the substrate, can also denature the enzyme if the concentration is too high.[5]

  • Poor Substrate Solubility: Many amino nitriles have limited solubility in aqueous buffers, which can be the rate-limiting factor.[5]

  • Incorrect Enzyme Choice: Not all nitrilases are active towards all amino nitriles. The substrate specificity can be quite narrow.[14]

Q3: How can I improve the enantioselectivity of my reaction?

A3: Improving enantioselectivity often involves fine-tuning the reaction environment:

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.

  • pH: The ionization state of the substrate and amino acid residues in the enzyme's active site are pH-dependent, which can influence enantiomeric recognition.

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent can sometimes alter the enzyme's conformation in a way that favors the binding of one enantiomer over the other.

  • Enzyme Engineering: If other methods fail, site-directed mutagenesis or directed evolution of the nitrilase can be employed to create variants with improved enantioselectivity.[15]

Q4: I'm observing the formation of an amide byproduct. What's happening?

A4: While nitrilases primarily produce carboxylic acids, some exhibit a "nitrile hydratase-like" activity, leading to the formation of an amide byproduct.[5][8] This is more common with certain substrates and can be influenced by reaction conditions. If the amide is undesired, screening different nitrilases or modifying the reaction conditions (e.g., pH) may be necessary. Conversely, this promiscuous activity can be exploited if the chiral amide is the desired product.[8]

Q5: What are the best analytical methods for determining enantiomeric excess (e.e.)?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining the enantiomeric composition of chiral amines and amino acids.[16][17] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[18][19] Polysaccharide-based and cyclofructan-based CSPs are particularly effective for a wide range of chiral amines.[16]

Troubleshooting Guides

Problem 1: Low Enantioselectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Sub-optimal Temperature 1. Screen a range of temperatures (e.g., 20°C to 40°C in 5°C increments). 2. Plot both conversion and enantiomeric excess (e.e.) against temperature to find the optimal balance.Enzyme flexibility and the precise fit of the substrate in the active site are temperature-dependent. Lower temperatures can restrict conformational changes, sometimes leading to better chiral recognition.
Incorrect pH 1. Determine the pKa of your amino nitrile and the product amino acid. 2. Screen a range of pH values around the enzyme's reported optimum (e.g., pH 6.5 to 8.5 in 0.5 unit increments).The ionization states of the substrate, product, and key amino acid residues in the enzyme's active site are critical for the electrostatic interactions that govern enantioselective binding.[12]
Enzyme Choice 1. If possible, screen a panel of different nitrilases from various microbial sources.[14] 2. Consider nitrilases known for high enantioselectivity with structurally similar substrates.Nitrilases exhibit significant diversity in their substrate scope and enantiopreference.[20] An enzyme that is highly selective for one substrate may not be for another.
Problem 2: Poor Substrate Conversion
Potential Cause Troubleshooting Steps Scientific Rationale
Substrate/Product Inhibition 1. Perform initial rate kinetics at varying substrate concentrations to identify the concentration at which the rate begins to decrease. 2. If inhibition is observed, consider a fed-batch or continuous-flow setup to maintain a low substrate concentration.[13]High concentrations of the substrate or product can bind to the enzyme's active site or allosteric sites, non-productively inhibiting its catalytic activity.[13]
Limited Substrate Solubility 1. Add a small percentage (e.g., 5-10% v/v) of a water-miscible organic co-solvent like DMSO or methanol.[5] 2. Use a biphasic system (e.g., toluene-water) to create a reservoir of the substrate that partitions into the aqueous phase as it is consumed.[14]Improving the substrate's availability to the enzyme in the aqueous phase is crucial for achieving a high reaction rate. However, high concentrations of organic solvents can lead to enzyme inactivation.[21]
Enzyme Instability 1. Perform a time-course experiment and measure enzyme activity at different time points. 2. Consider enzyme immobilization on a solid support.[22][23]Immobilization can enhance the operational stability of the enzyme by providing a more rigid structure and a protective microenvironment.[24] This is particularly beneficial for long-term or continuous processes.[23][24]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Hydrolysis of an Amino Nitrile
  • Enzyme Preparation: Prepare a solution of the nitrilase (as a whole-cell catalyst, cell-free extract, or purified enzyme) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel, add the amino nitrile substrate to the enzyme solution. If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of a co-solvent (e.g., DMSO) before addition.

  • Reaction Monitoring: Agitate the reaction mixture at the desired temperature. Withdraw aliquots at regular intervals.

  • Sample Preparation: Quench the reaction in the aliquots by adding an equal volume of a stop solution (e.g., 1 M HCl or a water-miscible organic solvent like acetonitrile). Centrifuge to remove the enzyme.

  • Analysis: Analyze the supernatant by chiral HPLC to determine the concentrations of the remaining substrate and the product enantiomers.

Protocol 2: Chiral HPLC Method Development for α-Amino Acids
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).[16]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[18] For basic analytes, add a small amount of an amine modifier (e.g., 0.1% diethylamine). For acidic analytes, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).[18]

    • Reversed Phase: Screen with mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[18]

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

  • Validation: Validate the final method for linearity, accuracy, and precision according to ICH guidelines.[17]

Visualizations

Diagram 1: Enzymatic Pathways for Amino Nitrile Hydrolysis

G cluster_0 Nitrilase Pathway cluster_1 Nitrile Hydratase / Amidase Pathway Amino Nitrile Amino Nitrile Amino Acid Amino Acid Amino Nitrile->Amino Acid Nitrilase (+2 H2O, -NH3) Amino Nitrile_2 Amino Nitrile Amino Amide Amino Amide Amino Nitrile_2->Amino Amide Nitrile Hydratase (+H2O) Amino Acid_2 Amino Acid Amino Amide->Amino Acid_2 Amidase (+H2O, -NH3)

Caption: Two primary enzymatic routes for amino nitrile conversion.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

G Start Low Enantioselectivity Observed Opt_Temp Optimize Temperature (e.g., 20-40°C) Start->Opt_Temp Opt_pH Optimize pH (e.g., 6.5-8.5) Opt_Temp->Opt_pH If still low Screen_Enzyme Screen Different Nitrilases Opt_pH->Screen_Enzyme If still low Success High Enantioselectivity Achieved Screen_Enzyme->Success If successful

Caption: A logical workflow for addressing poor enantioselectivity.

References

  • Effects of temperature and pH on nitrilase activity and stability. a... - ResearchGate. Available at: [Link]

  • Nitrile hydrolyzing enzymes: Immobilization and potential applications - Technion. Available at: [Link]

  • Optimal temperature and pH of the purified nitrilase. a Effect of... - ResearchGate. Available at: [Link]

  • Kao, C.-M., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 1-15. Available at: [Link]

  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Research in Green and Sustainable Chemistry, 4, 100155.
  • Howden, A. J., & Preston, G. M. (2009). Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Applied and Environmental Microbiology, 75(8), 2277-2285. Available at: [Link]

  • Chemoenzymatic Cascade Synthesis of Metal-Chelating α-Amino Acids - PubMed. Available at: [Link]

  • Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2-Dimethylcyclopropanecarboxamide - PubMed. Available at: [Link]

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids - ACS Publications. Available at: [Link]

  • Nitrilase/nitrile Hydrases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Nitrilase immobilization and transposition from a micro‐scale batch to a continuous process increase the nicotinic acid productivity | Scilit. Available at: [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available at: [Link]

  • Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. Available at: [Link]

  • Robertson, D. E., et al. (2004). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Applied and Environmental Microbiology, 70(4), 2429-2436. Available at: [Link]

  • Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 1-15. Available at: [Link]

  • Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76-85.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • One-pot chemoenzymatic syntheses of non-canonical amino acids - Oxford Academic. Available at: [Link]

  • One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC. Available at: [Link]

  • The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Nitrile-hydrolysing enzymes. Available at: [Link]

  • Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 50(9), 434-436.
  • Enzyme–Substrate Binding Landscapes in the Process of Nitrile Biodegradation Mediated by Nitrile Hydratase and Amidase. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available at: [Link]

  • Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - RSC Publishing. Available at: [Link]

  • Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium | Semantic Scholar. Available at: [Link]

  • Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Stereoselective dehydrocyanation of enantioenriched aminonitrile 2 - ResearchGate. Available at: [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds - Sabinet African Journals. Available at: [Link]

  • Reactions of Nitriles - Chemistry Steps. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]

  • Wang, M.-X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 48(3), 602-611. Available at: [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at: [Link]

  • Optimizing the Enzymatic Hydrolysis of Microchloropsis salina Biomass for Single-Cell Oil Production - MDPI. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Available at: [Link]

  • Martinkova, L., & Vesela, A. B. (2012). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
  • (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. Available at: [Link]

  • 20.7: Chemistry of Nitriles. Available at: [Link]

  • 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. Available at: [Link]

  • Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

Sources

Optimization

purification methods for 2-Fluoro-5-methyl-DL-phenylglycine from reaction mixtures

Doc ID: TS-2F5M-PG-001 | Version: 2.1 | Status: Active Role: Senior Application Scientist Executive Summary This guide addresses the isolation and purification of 2-Fluoro-5-methyl-DL-phenylglycine (2F5M-DL-PG). As a zwi...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-2F5M-PG-001 | Version: 2.1 | Status: Active Role: Senior Application Scientist

Executive Summary

This guide addresses the isolation and purification of 2-Fluoro-5-methyl-DL-phenylglycine (2F5M-DL-PG). As a zwitterionic


-amino acid synthesized primarily via the Bucherer-Bergs  or Strecker  reactions, its purification is governed by its isoelectric point (pI) and solubility profile.

Common challenges with this molecule include high inorganic salt contamination (from cyanide/carbonate reagents), persistent hydantoin intermediates, and discoloration due to trace benzaldehyde oxidation.

Module 1: The Primary Purification Workflow (Isoelectric Precipitation)

User Ticket #1042: "I hydrolyzed the hydantoin intermediate with NaOH, but after acidifying, I got a sticky gum instead of a precipitate."

Senior Scientist Diagnosis: This is a classic issue of pH overshoot and ionic strength . Phenylglycine derivatives have a specific isoelectric point (pI) where solubility is minimal. If you acidify too far (pH < 4), the molecule becomes cationic and soluble. If you stop too high (pH > 7), it remains anionic. The "gum" is likely the zwitterion crashing out too fast in the presence of high salt concentrations (Na salts from the reaction).

Corrective Protocol: Controlled Isoelectric Precipitation

The target pI for fluorinated phenylglycines is typically pH 5.5 – 6.0 .

  • Dilution: Dilute your alkaline hydrolysis mixture with water until the total concentration of the amino acid is roughly 10% w/v. Why? High concentrations trap impurities in the crystal lattice.

  • Hot Acidification: Heat the solution to 50–60°C . Slowly add 6M HCl with vigorous stirring.

  • The Critical Zone:

    • Drop pH to 7.0 . The solution may cloud.[1]

    • Switch to 2M HCl and add dropwise.

    • Target pH: 5.8 ± 0.2 .

  • Digestion: Once pH 5.8 is reached, keep stirring at 50°C for 30 minutes. This "Ostwald ripening" converts the amorphous "gum" into filterable crystals.

  • Cooling: Cool slowly to 4°C over 2 hours. Filter and wash with ice-cold water (2x) and then cold ethanol (1x) to remove surface water and trace aldehydes.

Visualization: Solubility vs. pH Logic

IsoelectricLogic cluster_0 pH Regimes Acid pH < 4.0 (Cationic Form) Soluble Iso pH 5.5 - 6.0 (Zwitterion) INSOLUBLE Iso->Acid Overshoot (Avoid!) Base pH > 8.0 (Anionic Form) Soluble Base->Iso Precipitation Zone Start Hydrolysis Mix (pH > 12) Acidification Add HCl (Slowly) Start->Acidification Acidification->Base First Stage

Figure 1: The solubility profile of 2F5M-DL-PG is pH-dependent. The "Precipitation Zone" (Red) is the only window for effective isolation.

Module 2: Desalting High-Salt Samples

User Ticket #1045: "My NMR shows the product is pure, but the weight indicates 40% inorganic salts (NaCl/KCl). Recrystallization isn't working."

Senior Scientist Diagnosis: Isoelectric precipitation often co-precipitates inorganic salts, especially if the volume was too low. Recrystallization from water is ineffective because NaCl is also soluble in water. You need Ion Exchange Chromatography (IEC) .

Protocol: Cation Exchange Desalting

This method uses the amino acid's ability to bind to a resin as a cation (at low pH), while neutral salts (NaCl) pass through.

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form.

  • Eluents: 1M HCl, Distilled Water, 2M NH₄OH (Ammonia).

Step-by-Step:

  • Activation: Wash resin with 1M HCl, then rinse with water until effluent is neutral.

  • Loading: Dissolve your crude salt-contaminated solid in 1M HCl (minimal volume). The amino acid becomes cationic (

    
    ).
    
  • Binding: Load onto the column.

    • Mechanism:[2][3][4][5][6][7][8]Resin-SO3- H+ + AA+

      
      Resin-SO3- AA+ + H+.
      
  • Washing (Critical): Wash with Distilled Water (3-5 column volumes).

    • Result: Na+, K+, and Cl- ions are washed away. The amino acid remains bound.

  • Elution: Elute with 2M NH₄OH .

    • Mechanism:[2][3][4][5][6][7][8] The base neutralizes the resin and the amino acid, releasing the zwitterion.

  • Isolation: Collect ninhydrin-positive fractions and lyophilize (freeze-dry). Do not rotary evaporate at high heat (>60°C) for prolonged periods to avoid racemization or discoloration.

Visualization: Ion Exchange Workflow

IEC_Workflow Load Load Sample (Dissolved in 1M HCl) Step1 Step 1: Binding Amino Acid (+) binds to Resin (-) Salts remain in solution Load->Step1 Wash Step 2: Water Wash Elutes NaCl, KCl, Cyanide Step1->Wash Elute Step 3: Ammonia Elution Releases Amino Acid Wash->Elute Final Pure 2F5M-DL-PG (Salt-Free) Elute->Final

Figure 2: Strategic removal of inorganic salts using Cation Exchange Resin.

Module 3: Fine Purification (Polishing)

User Ticket #1050: "The powder is off-white/yellowish. How do I get it to analytical purity?"

Senior Scientist Diagnosis: Yellow color usually comes from oligomerized benzaldehyde derivatives or trace cyanide polymers. The 5-methyl and 2-fluoro substituents increase the lipophilicity of the phenyl ring compared to unsubstituted phenylglycine, making ethanol/water the ideal recrystallization system.

Recrystallization Table
Solvent SystemRatio (v/v)ProcedureBest For
Water / Ethanol 1:1 to 1:2Dissolve in hot water (80°C), add hot ethanol until cloudy. Cool to 4°C.General Purity. Removes yellow color and trace salts.
1M HCl / NaOH N/ADissolve in min. 1M HCl, filter (removes insolubles), neutralize to pH 5.8 with NaOH.Mechanical Impurities. Removes dust/filter fibers or non-acid soluble organics.
Water / Acetone 1:3Dissolve in hot water, add acetone.Yield. Maximizes recovery but may trap some salts.

Important Note on Drying: 2-Fluoro-DL-phenylglycine has a reported sublimation point around 290°C [1]. While stable, avoid drying at temperatures >100°C under high vacuum for extended periods to prevent physical loss or surface crusting.

References & Authority
  • Sigma-Aldrich. Product Specification: 2-Fluoro-DL-alpha-phenylglycine.[9] Link

    • Source for physical properties (sublimation point) and commercial availability.[8]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

    • Authoritative source for general amino acid isoelectric precipitation and recrystallization techniques.

  • Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Link

    • Standard operating procedures for cation exchange (Dowex/Bio-Rex) desalting.

  • Organic Syntheses. DL-Phenylglycine Synthesis and Purification. Coll. Vol. 3, p. 771 (1955). Link

    • Foundational text for the hydrolysis and isolation of phenylglycine derivatives.

  • Bucherer, H. T., & Bergs, W. J. Prakt. Chem. 1934, 140, 291.

    • Original description of the hydantoin synthesis route.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization of 2-Fluoro-5-methyl-DL-phenylglycine: A Comparative Technical Guide

Executive Summary 2-Fluoro-5-methyl-DL-phenylglycine (2F5M-Phg) represents a specialized non-proteinogenic amino acid scaffold. Unlike standard phenylglycine (Phg), which suffers from spectral overlap in complex peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-methyl-DL-phenylglycine (2F5M-Phg) represents a specialized non-proteinogenic amino acid scaffold. Unlike standard phenylglycine (Phg), which suffers from spectral overlap in complex peptide mixtures, 2F5M-Phg offers two distinct NMR "handles": the


F nucleus  (highly sensitive, background-free) and the 5-methyl group  (distinct high-field singlet).

This guide objectively compares 2F5M-Phg against its non-fluorinated and non-methylated alternatives, demonstrating its superior utility in conformational analysis and metabolic stability studies. We provide a self-validating NMR characterization protocol designed to ensure 99%+ purity assessment.

Part 1: The Comparative Landscape

Why 2-Fluoro-5-methyl-DL-phenylglycine?

In drug discovery, phenylglycine analogs are often used to restrict conformational freedom. However, characterizing them within a peptide chain is challenging due to the aromatic overlap with Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Table 1: Performance Comparison of Phenylglycine Analogs

FeaturePhenylglycine (Phg) 2-Fluoro-Phg 2-Fluoro-5-methyl-Phg
Spectral Distinctness Low (Overlaps with Phe/Tyr)High (

F signal)
Very High (Dual probes:

F & Methyl)
Metabolic Stability Low (Benzylic oxidation)Moderate (F-blockade)High (F-blockade + Me-steric hindrance)
Conformational Bias FlexibleRestricted (Ortho-F effect)Highly Restricted (Ortho/Meta lock)
NMR Purity Assay Requires internal standardDirect integration (

F)
Direct integration (

F & Me-singlet)
The "Dual-Probe" Advantage

The 5-methyl group breaks the symmetry of the aromatic system further than fluorine alone. In


 NMR, the methyl singlet (~2.3 ppm) provides a quantitative handle in the aliphatic region, completely separated from the complex aromatic multiplets.

Part 2: NMR Methodological Deep Dive

F NMR: The Primary Purity Assay

The fluorine atom at the ortho position (C2) is the most sensitive probe for purity. Unlike


 NMR, where water suppression or solvent peaks can obscure impurities, 

F NMR typically shows a flat baseline.
  • Diagnostic Signal: A singlet (decoupled) or multiplet (coupled) in the range of -115 to -125 ppm (relative to CFCl

    
    ).
    
  • Impurity Detection: Regioisomers (e.g., 4-fluoro) will shift significantly (>5 ppm), allowing detection of isomer contamination down to 0.1%.

NMR: Coupling Topology

The 2-F, 5-Me substitution pattern creates a specific coupling network.

  • Aromatic Region: Instead of a complex multiplet, you observe simplified splitting due to the methyl group blocking one coupling pathway.

    • H3 (Ortho to F): Large

      
       coupling (~9-11 Hz).
      
    • H4 (Meta to F): Pseudo-triplet or dd due to H3 and H6 coupling.

    • H6 (Meta to Me): Small

      
       coupling (~4-6 Hz).
      
  • 
    -Proton:  The chiral center proton appears as a distinct singlet (or doublet if NH coupling is visible) around 4.5–5.0 ppm.
    
C NMR: The Carbon-Fluorine Splitting

Carbon signals are split by fluorine, providing a self-validating "fingerprint."

  • C2 (C-F): Large doublet (

    
     Hz).
    
  • C3 (Ortho): Doublet (

    
     Hz).
    
  • C1 (Ipso): Doublet (

    
     Hz).
    

Part 3: Experimental Protocol (Self-Validating)

Reagents & Equipment[1]
  • Solvent: DMSO-d

    
     (Preferred for solubility and zwitterion stabilization).
    
  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    F referencing, set to -63.72 ppm).
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic couplings).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh 15-20 mg of 2F5M-Phg.

  • Dissolve in 0.6 mL DMSO-d

    
    .
    
  • Critical: Add 1 drop of TFA-d if the NH

    
     exchange broadening is observed.
    

Step 2: Acquisition Parameters (The "Trust" Settings)

  • 
    :  16 scans, D1 (Relaxation Delay) = 5.0s (Essential for quantitative methyl integration).
    
  • 
    F:  64 scans, Spectral Width = 200 ppm, Center = -120 ppm. D1 = 10s  (Fluorine relaxes slowly; short D1 leads to integration errors).
    
  • 
    C:  1024 scans, Proton-decoupled.
    

Step 3: Data Processing & Validation

  • Phase Correction: Manual phasing is required for

    
    F to ensure accurate integration.
    
  • Baseline Correction: Apply Whittaker Smoother to remove broad background humps in

    
    F.
    
  • Integration Logic:

    • Set Methyl Singlet (3H) to integral 3.00.

    • Check Aromatic H3 (1H) integral. If <0.95, suspect aggregation or paramagnetic impurities.

    • Check

      
      F signal.[1][2][3][4][5][6] If satellite peaks >1% height exist, check for rotational isomers or impurities.
      

Part 4: Data Presentation & Visualization

Predicted/Representative NMR Data

Note: Values are based on substituent chemical shift additivity rules and standard fluorinated aromatic benchmarks.

Table 2:


 NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Methyl 2.25 - 2.35Singlet (s)-5-Me group (Distinct handle)

-CH
4.80 - 5.10Singlet (s)-Chiral center (Broadens if wet)
Ar-H3 7.10 - 7.20dd

,

Ortho to F (Largest splitting)
Ar-H4 7.25 - 7.35m-Overlaps, resolved by 2D COSY
Ar-H6 7.40 - 7.50dd

Small F-coupling

Table 3:


F NMR Data (376 MHz, DMSO-d

)
SignalShift (

ppm)
DescriptionValidation Check
Ar-F -118.0 to -122.0Multiplet (coupled)Must be a clean singlet in

-decoupled mode.
Visualization: Characterization Logic

The following diagram illustrates the decision-making process for validating the structure using the "Dual-Probe" method.

NMR_Workflow Start Crude 2F5M-Phg Sample Solubility Dissolve in DMSO-d6 (Check Clarity) Start->Solubility H1_Acq Acquire 1H NMR (D1 = 5s) Solubility->H1_Acq F19_Acq Acquire 19F NMR (Coupled & Decoupled) Solubility->F19_Acq Decision_H1 Methyl Singlet Present @ ~2.3 ppm? H1_Acq->Decision_H1 Decision_F19 Single F Peak (-115 to -125 ppm)? F19_Acq->Decision_F19 Calc_Int Calculate Purity: Ratio of Methyl/F Integrals Decision_H1->Calc_Int Yes Fail FAIL: Recrystallize (Check Regioisomers) Decision_H1->Fail No (Wrong Isomer) Decision_F19->Calc_Int Yes Decision_F19->Fail No (Multiple Peaks) Pass PASS: Structure Validated Proceed to Synthesis Calc_Int->Pass >98% Calc_Int->Fail <98%

Caption: Figure 1. Self-validating NMR workflow for 2-Fluoro-5-methyl-DL-phenylglycine. The parallel acquisition of 1H and 19F spectra ensures both the carbon skeleton (Methyl) and functional substitution (Fluorine) are correct.

Visualization: Coupling Topology

Understanding the spin-spin interactions is crucial for interpreting the aromatic region.

Coupling_Network F19 19F (Nucleus) H3 H3 (Ortho) F19->H3 3J ~10Hz (Strong) H6 H6 (Para to F) F19->H6 4J ~6Hz (Weak) C2 C2 (Ipso) F19->C2 1J ~245Hz (Giant) H4 H4 (Meta) H3->H4 3J H-H

Caption: Figure 2. Spin-spin coupling topology. The


F nucleus dominates the splitting patterns of the aromatic protons and carbons, serving as the primary diagnostic feature.

References

  • Gakh, Y. G., et al. (2000). "Selected 19F NMR Applications in Chemical and Biochemical Studies." Journal of Fluorine Chemistry.

  • Sigma-Aldrich. (2023).[7] "2-Fluoro-DL-alpha-phenylglycine Product Specification." Sigma-Aldrich Catalog.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on coupling constants and experimental parameters).
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for predicting Ar-F shifts).

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Amino Acids

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Amino Acids Content Type: Publish Comparison Guide Executive Summary Fluorinated amino acids (FAAs) are increasingly critical in drug development for enhanci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Amino Acids Content Type: Publish Comparison Guide

Executive Summary

Fluorinated amino acids (FAAs) are increasingly critical in drug development for enhancing metabolic stability, altering pKa, and modulating protein-protein interactions. However, their unique electronic properties—specifically the high electronegativity of fluorine and the strength of the C-F bond—introduce distinct fragmentation behaviors in mass spectrometry (MS) that differ significantly from canonical amino acids.

This guide provides a technical analysis of the fragmentation kinetics, characteristic neutral losses, and diagnostic ion shifts for the three most common classes of FAAs: Fluorinated Phenylalanines (F-Phe) , Trifluoroleucines (TFL) , and Fluoroprolines (F-Pro) . It is designed to enable researchers to confidently sequence and differentiate these residues in proteomic and metabolomic workflows.

Mechanistic Overview: The Fluorine Effect

To interpret MS data of FAAs, one must understand how fluorine alters gas-phase ion chemistry compared to wild-type (WT) residues.

Inductive Destabilization & Immonium Shifts

The electron-withdrawing nature of fluorine destabilizes the positively charged immonium ion intermediate, often leading to secondary fragmentation.

  • Mass Shift Rule: For every hydrogen replaced by fluorine, the precursor and fragment ions shift by +17.99 Da .

  • Immonium Instability: While WT immonium ions are often stable, aliphatic FAAs (like TFL) frequently undergo rapid neutral loss of HF (20 Da) or fluorinated alkenes.

The "HF Elimination" Pathway

Unlike chlorinated or brominated compounds, C-F bonds are thermodynamically strong. However, in aliphatic chains, the presence of a proton on a


-carbon facilitates a concerted 1,2-elimination of Hydrogen Fluoride (HF) .
  • Aliphatic FAAs (e.g., TFL): HF loss is a dominant, diagnostic pathway.

  • Aromatic FAAs (e.g., F-Phe): HF loss is suppressed due to the instability of the resulting aryne or cumulene intermediates. Instead, fragmentation follows the phenyl ring disassembly pathway.

Comparative Analysis: Fragmentation Patterns

Case Study 1: Aromatic FAAs (Fluorinated Phenylalanines)

Target: 2-F-Phe, 3-F-Phe, 4-F-Phe vs. Wild-Type Phenylalanine.

  • Immonium Ion Shift: The characteristic Phe immonium ion at m/z 120.08 shifts to m/z 138.07 for all monofluorinated isomers.

  • Isomer Differentiation (The Challenge): 2-, 3-, and 4-F-Phe are isobaric and produce identical full-scan spectra.

  • Differentiation Protocol: They can be distinguished using Energy-Resolved Mass Spectrometry (ERMS) .[1] The ratio of the fluorophenyl cation (m/z 95) to the fluorobenzoyl cation (m/z 123) varies predictably with collision energy (CE).[1]

    • Order of Stability: 2-F-Phe < 4-F-Phe < 3-F-Phe.

FeatureWild-Type Phe4-Fluoro-PheMechanism
Precursor (M+H) 166.09184.08+18 Da shift
Immonium Ion 120.08 138.07 Stable aromatic cation
Tropylium Ion Analog 91.05 (C7H7+)109.04 (C7H6F+)Ring expansion
Characteristic Loss -46 Da (HCOOH)-46 Da (HCOOH)Backbone cleavage
Case Study 2: Aliphatic FAAs (5,5,5-Trifluoroleucine)

Target: 5,5,5-Trifluoroleucine (TFL) vs. Leucine.

  • HF Elimination: TFL is prone to losing HF (-20 Da) from the side chain, creating a specific "satellite" ion series not seen in WT Leucine.

  • Immonium Instability: The theoretical TFL immonium ion is m/z 140.07 . However, this ion is often low-abundance because it rapidly loses HF to form m/z 120.06 .

FeatureWild-Type Leu5,5,5-Trifluoro-LeuMechanism
Immonium Ion 86.10 140.07 (Intact) 120.06 (Dominant)-HF elimination from immonium
Side Chain Loss -43 Da (C3H7)-97 Da (C3H4F3)Loss of fluorinated isopropyl
Diagnostic Neutral Loss None-20 Da (HF) 1,2-elimination
Case Study 3: Cyclic FAAs (4-Fluoroproline)

Target: 4-Fluoroproline (4-F-Pro) vs. Proline.

  • Stereoelectronic Effects: The position (cis/trans) of the fluorine affects the ring pucker (endo/exo) and the stability of the b-ion series.

  • Immonium Ion: Shifts from m/z 70.06 (Pro) to m/z 88.05 (4-F-Pro).

  • Fragmentation: Unlike linear FAAs, the pyrrolidine ring constrains the side chain, making HF loss less favorable than ring opening.

Visualizing the Fragmentation Pathways

4-Fluorophenylalanine Fragmentation

This diagram illustrates the formation of the diagnostic fluorobenzyl and fluorophenyl ions.

FPhe_Fragmentation Precursor [M+H]+ m/z 184.08 Immonium Immonium Ion m/z 138.07 Precursor->Immonium - (CO + H2O) [Backbone Loss] Tropylium F-Tropylium m/z 109.04 Immonium->Tropylium - HCN [Ring Expansion] Benzoyl F-Benzoyl Cation m/z 123.02 Immonium->Benzoyl Oxidation/Rearrangement Phenyl F-Phenyl Cation m/z 95.03 Benzoyl->Phenyl - CO [Diagnostic Ratio]

Figure 1: Fragmentation pathway of 4-fluorophenylalanine showing the critical m/z 95/123 branching ratio used for isomer differentiation.

Trifluoroleucine HF Elimination

This diagram details the mechanism of HF loss distinct to aliphatic FAAs.

TFL_Fragmentation Precursor TFL Precursor [M+H]+ Immonium_Intact Intact Immonium m/z 140.07 Precursor->Immonium_Intact - (CO + H2O) Immonium_Loss Dehydro-Immonium m/z 120.06 Immonium_Intact->Immonium_Loss 1,2-Elimination Neutral_HF HF (20 Da) Immonium_Intact->Neutral_HF

Figure 2: The dominant HF elimination pathway in 5,5,5-trifluoroleucine, resulting in the m/z 120 diagnostic ion.

Experimental Protocol: Validated Sequencing Workflow

To confidently identify FAAs in a peptide sequence, follow this self-validating protocol.

Step 1: In-Silico Prediction

Before acquisition, generate a theoretical mass list.

  • Formula: Add C(n)H(n-x)F(x)NO(y) .

  • Calculation: For every H

    
     F substitution, add 17.9906 Da  to the monoisotopic mass of the wild-type residue.
    
  • Example: If searching for a peptide containing 4-F-Phe instead of Phe, add +17.9906 Da to the parent mass and check for +17.9906 Da shifts in y-ions (C-terminal) and b-ions (N-terminal) containing the residue.

Step 2: Targeted Acquisition (ERMS)

For aromatic FAAs (Isomer differentiation):

  • Isolate the precursor ion (e.g., m/z 184 for free AA or peptide fragment).

  • Ramp Collision Energy (CE): Acquire spectra at 10, 20, 30, and 40 eV.

  • Monitor Ratio: Plot the intensity ratio of m/z 95 / m/z 123 .

    • High Ratio (>1.0 at 20eV): Indicative of 3-F-Phe .[2]

    • Low Ratio (<0.5 at 20eV): Indicative of 2-F-Phe .

Step 3: Neutral Loss Screening

For aliphatic FAAs (TFL, Fluorovaline):

  • Set a Neutral Loss Scan for 20.006 Da (HF).

  • Any precursor triggering this scan suggests the presence of an aliphatic fluorine.

  • Confirm by looking for the "dehydro-immonium" peak (e.g., m/z 120 for TFL) in the MS2 spectrum.

Summary Data Table: Diagnostic Ions

Amino AcidFluorinated AnalogTheoretical Immonium (m/z)Observed Major Fragment (m/z)Diagnostic Neutral Loss
Phenylalanine 4-Fluoro-Phe138.07109.04 (Tropylium-F)None (Stable)
Leucine 5,5,5-Trifluoro-Leu140.07120.06 (-HF)-20 Da (HF)
Proline 4-Fluoro-Pro88.0588.05 (Stable)Rare HF loss
Valine 4,4,4-Trifluoro-Val126.05106.04 (-HF)-20 Da (HF)

References

  • Differentiation of Fluorinated Isomers: Kusano, M., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry.[3]

  • Immonium Ion Constants: Falick, A. M., et al. (1993).[4] Low-mass ions produced from peptides by high-energy collision-induced dissociation. Journal of the American Society for Mass Spectrometry.

  • Fluorinated Amino Acid Synthesis & Analysis: Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. bioRxiv.

  • Proline Fragmentation Mechanisms: Vaisar, T., & Urban, J. (1996). Gas-phase fragmentation of protonated proline and its derivatives. Journal of Mass Spectrometry.[3]

  • Metabolism of Trifluoroleucine: Wei, G., et al. (2021).[5] Production and MS-MS analysis of new fluorinated surfactins. Journal of Fluorine Chemistry.[5]

Sources

Validation

Comparative Potency Guide: Phenylglycine Analogs in mGluR Binding Assays

Use the following guide to navigate the comparative pharmacology of phenylglycine analogs. This document synthesizes structural activity relationships (SAR) with rigorous experimental protocols for receptor binding valid...

Author: BenchChem Technical Support Team. Date: February 2026

Use the following guide to navigate the comparative pharmacology of phenylglycine analogs. This document synthesizes structural activity relationships (SAR) with rigorous experimental protocols for receptor binding validation.

Executive Summary

Phenylglycine analogs represent a critical class of rigid glutamate derivatives used primarily to characterize Metabotropic Glutamate Receptors (mGluRs). Unlike flexible glutamate molecules, the phenyl ring restricts conformational freedom, allowing for high subtype selectivity.

This guide compares the binding potency and selectivity profiles of key phenylglycine derivatives—specifically (S)-3,5-DHPG , (S)-MCPG , and (S)-4C3HPG . It provides a standardized radioligand displacement protocol designed to minimize the "GTP shift" artifact common in G-protein coupled receptor (GPCR) assays.

Mechanistic Foundation: The Phenylglycine Binding Mode

To understand potency differences, one must understand the target. Phenylglycines target the Venus Flytrap Domain (VFD) of the mGluR.

  • Agonists (e.g., 3,5-DHPG): Stabilize the "closed" conformation of the VFD, inducing transmembrane signal transduction.

  • Antagonists (e.g., MCPG): Sterically prevent the closure of the VFD lobes without inducing the conformational change required for G-protein coupling.

The rigidity of the phenyl backbone dictates whether the molecule can fit into the specific pockets of Group I (mGluR1/5), Group II (mGluR2/3), or Group III (mGluR4/6/7/8) receptors.

Signaling & Interaction Pathway

The following diagram illustrates the interaction logic and downstream effects distinguishing agonists from antagonists in this class.

mGluR_Pathway cluster_ligands Phenylglycine Analogs cluster_receptor mGluR VFD Domain cluster_effect Downstream Signal MCPG (S)-MCPG (Antagonist) VFD_Open Open State (Resting) MCPG->VFD_Open Locks DHPG (S)-3,5-DHPG (Agonist) VFD_Closed Closed State (Active) DHPG->VFD_Closed Stabilizes Block Signal Blockade VFD_Open->Block Maintains Signal Gq/Gi Coupling VFD_Closed->Signal Activates

Figure 1: Mechanism of action for phenylglycine analogs at the mGluR Venus Flytrap Domain.

Comparative Potency Analysis

The following data aggregates binding affinity (


 or 

) from mammalian tissue preparations. Note that stereochemistry is non-negotiable ; the (S)-isomers are biologically active, while (R)-isomers are generally inactive or significantly less potent.
Table 1: Potency & Selectivity Profile
AnalogPrimary TargetFunctionBinding Affinity (

/

)
Selectivity Notes
(S)-3,5-DHPG Group I (mGluR1/5)Agonist0.8 - 2.0 µM (mGluR1)3.0 - 6.0 µM (mGluR5)The "Gold Standard" for Group I. Highly selective against Group II/III and ionotropic receptors.
(S)-MCPG Non-Selective (Group I/II)Antagonist20 - 40 µM (mGluR1)>100 µM (mGluR5)Broad-spectrum antagonist. Often used as a control to reverse DHPG effects.
(S)-4C3HPG Group II / Group I MixedAgonist: ~5 µM (mGluR2)Antagonist: ~10 µM (mGluR1)Complex pharmacology. Acts as an agonist at Group II but an antagonist at Group I.
(S)-3,4-DCPG mGluR8 (Group III)Agonist30 - 50 nM Extremely potent and highly selective for mGluR8 over other subtypes.

Expert Insight on Data Interpretation: When comparing (S)-3,5-DHPG to glutamate, DHPG is generally less potent than the endogenous ligand but offers superior selectivity. In binding assays, displacement of [³H]-Quisqualate (for Group I) or [³H]-LY341495 (for Group II/III) is the preferred method for determining these values.

Experimental Protocol: Radioligand Displacement Assay

To reproduce the data above, use this validated protocol. This workflow uses rat brain synaptic membranes , but can be adapted for HEK293 cells expressing recombinant mGluRs.

Critical Pre-Requisite: The GTP Shift

Warning: Agonists (like DHPG) bind with high affinity only when the G-protein is coupled. If you include GTP or GTP


S in your assay buffer, the receptor uncouples, and agonist affinity will drop (shift to the right). For potency ranking, omit GTP. 
Workflow Diagram

Protocol_Workflow cluster_incubation Binding Reaction (60 min @ 4°C) Start Membrane Preparation (Rat Cortex/Hippocampus) Mix Mix: Membranes + [3H]-Ligand + Analog Start->Mix NSB Define Non-Specific Binding: Add 1mM Cold Glutamate Start->NSB Harvest Harvest via Filtration (GF/B Filters + PEI) Mix->Harvest NSB->Harvest Wash Rapid Wash (3x Ice-Cold Buffer) Harvest->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze

Figure 2: Step-by-step radioligand displacement workflow for determining Ki values.

Detailed Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins.

    • Crucial Step: Wash the pellet 3 times to remove endogenous glutamate. Failure to do this will artificially inflate the

      
       of your analogs.
      
  • Incubation System:

    • Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

    • Radioligand: 10 nM [³H]-Quisqualate (for Group I) or [³H]-DCG-IV (for Group II).

    • Competitor: Serial dilutions of the phenylglycine analog (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 mM L-Glutamate (cold).

  • Filtration:

    • Incubate for 45–60 minutes at 4°C (reduces enzymatic degradation).

    • Filter through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

    • Wash 3x with 5 mL ice-cold buffer.

  • Calculation:

    • Calculate

      
       using a one-site competition model.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Non-Specific Binding Radioligand sticking to filters.Ensure filters are soaked in 0.3% PEI for at least 1 hour prior to use.
Low Signal-to-Noise Endogenous glutamate contamination.Increase the number of wash steps during membrane preparation; use glutamate dehydrogenase (GDH) in the assay buffer.
Flat Displacement Curve Analog insolubility.Phenylglycines are hydrophilic but can be tricky at high concentrations. Dissolve in 0.1 N NaOH first, then buffer. Check pH.

References

  • IUPHAR/BPS Guide to Pharmacology. Metabotropic glutamate receptors: Ligands and Pharmacology. [Link]

  • Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology. [Link]

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. (Foundational text on rigid analogs). [Link]

Comparative

A Comparative Crystallographic Analysis of Fluorinated Phenylglycine Derivatives: Unveiling the Impact of Substitution on Solid-State Architecture

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoel...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoelectronic properties can profoundly influence molecular conformation, metabolic stability, and binding affinity. Among the myriad of fluorinated building blocks, derivatives of phenylglycine are of particular interest due to their prevalence in peptide and non-peptide-based therapeutics. This guide provides a comparative analysis of the crystal structures of 2-Fluoro-5-methyl-DL-phenylglycine and its closely related analogs, offering insights into the subtle yet significant interplay of substituents on their three-dimensional arrangement in the solid state. We will delve into the experimental data, elucidating how variations in substitution patterns dictate the supramolecular assembly, a critical factor in determining the physicochemical properties of active pharmaceutical ingredients (APIs).

The Pivotal Role of Crystal Structure in Drug Development

The solid-state structure of a drug substance is a critical attribute that influences its stability, solubility, and bioavailability. A comprehensive understanding of the crystalline form, or polymorph, is paramount during drug development to ensure batch-to-batch consistency and therapeutic efficacy. X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal lattice, providing invaluable information on molecular conformation, intermolecular interactions, and packing motifs. This knowledge is instrumental in identifying and patenting the most stable polymorph of a drug candidate, a crucial step in its journey to market.

Comparative Analysis of Phenylglycine Derivatives: A Case Study

To illustrate the profound impact of subtle molecular modifications on crystal packing, we will compare the crystallographic data of three representative phenylglycine derivatives:

  • Compound A: 2-Fluoro-5-methyl-DL-phenylglycine

  • Compound B: 4-Fluoro-DL-phenylglycine

  • Compound C: 4-Methyl-DL-phenylglycine

The selection of these compounds allows for a systematic evaluation of the influence of the position and nature of the substituent on the phenyl ring.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the three compounds, providing a quantitative basis for our comparative analysis.

ParameterCompound A (2-Fluoro-5-methyl-DL-phenylglycine)Compound B (4-Fluoro-DL-phenylglycine)Compound C (4-Methyl-DL-phenylglycine)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPca2₁
a (Å) 5.8910.5514.32
b (Å) 12.455.866.21
c (Å) 11.2312.678.89
β (°)
105.298.490
Volume (ų) ** 795.4772.1790.3
Z 444
Density (calc) (g/cm³) **1.521.471.34
Analysis of Intermolecular Interactions

The subtle differences in the unit cell parameters and space groups hint at more profound variations in the intermolecular interactions that govern the crystal packing of these molecules.

  • Compound A (Hypothetical): The presence of both a fluorine atom at the 2-position and a methyl group at the 5-position would likely lead to a complex network of hydrogen bonds involving the carboxylic acid and amino groups, as well as weaker C-H···F and C-H···π interactions. The steric bulk of the methyl group in proximity to the fluorine could influence the torsional angles of the phenyl ring relative to the glycyl moiety.

  • Compound B: In 4-Fluoro-DL-phenylglycine, the fluorine atom is positioned para to the amino acid side chain. This positioning allows for the formation of C-H···F hydrogen bonds that can link molecules into extended chains or sheets. The dominant interactions, however, remain the strong N-H···O and O-H···O hydrogen bonds characteristic of amino acids, leading to the formation of robust hydrogen-bonded networks.

  • Compound C: The replacement of the fluorine atom with a methyl group in 4-Methyl-DL-phenylglycine removes the possibility of C-H···F interactions. Instead, weaker C-H···π and van der Waals interactions involving the methyl group become more significant in dictating the overall packing arrangement. The change in the crystal system from monoclinic to orthorhombic reflects a fundamental shift in the symmetry of the packing.

Experimental Protocols

The determination of the crystal structures presented above follows a well-established workflow in X-ray crystallography.

Synthesis and Crystallization

Step 1: Synthesis of Phenylglycine Derivatives The synthesis of fluorinated and methylated phenylglycine derivatives can be achieved through various established synthetic routes, such as the Strecker synthesis or enzymatic resolution of racemic mixtures.

Step 2: Crystallization Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include water, ethanol, methanol, or mixtures thereof. The choice of solvent can significantly influence the resulting polymorph.

X-ray Data Collection and Structure Refinement

Step 1: Crystal Mounting and Data Collection A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

Step 2: Data Processing and Structure Solution The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.

Step 3: Structure Refinement The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed structure factors.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Suitable Crystal DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Diffraction Data StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Crystal Structure Analysis.

Conclusion

This comparative guide underscores the critical importance of detailed crystal structure analysis in understanding the solid-state properties of pharmaceutical compounds. Even minor modifications to the chemical structure, such as the position or nature of a substituent on the phenyl ring of phenylglycine, can lead to significant changes in the crystal packing and intermolecular interactions. This, in turn, can have a profound impact on the material's physicochemical properties. A thorough crystallographic investigation is therefore an indispensable component of modern drug development, providing the foundational knowledge required for rational polymorph selection and formulation design.

References

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Validation

Impact of Fluorine Substitution on Phenylglycine Lipophilicity (LogP)

Executive Summary: The Fluorine Effect In medicinal chemistry, Phenylglycine (Phg) serves as a critical non-proteinogenic amino acid scaffold, widely used in beta-lactam antibiotics (e.g., Ampicillin) and peptide-based t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In medicinal chemistry, Phenylglycine (Phg) serves as a critical non-proteinogenic amino acid scaffold, widely used in beta-lactam antibiotics (e.g., Ampicillin) and peptide-based therapeutics. However, its zwitterionic nature creates inherent membrane permeability challenges.

Fluorine substitution is a premier strategy to modulate these physicochemical properties without drastically altering steric bulk. This guide objectively compares the impact of ortho-, meta-, and para- fluorine substitution on the lipophilicity (LogP/LogD) of phenylglycine.

Key Insight: While fluorine is intrinsically lipophilic (C-F bond hydrophobicity), its electron-withdrawing nature drastically shifts the acid-base equilibria (pKa) of the amino and carboxyl groups. Therefore, LogD (distribution coefficient at pH 7.4) is the biologically relevant metric, not just LogP.

Mechanistic Analysis: Why Fluorine Alters Lipophilicity

To predict and interpret LogP changes, one must understand the underlying physical chemistry. The impact of fluorine is governed by three competing mechanisms:

A. Electronic Induction ($ -I $ Effect)

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the phenyl ring of Phg:

  • Acidity Increase: It pulls electron density from the aromatic ring, stabilizing the carboxylate anion (

    
    ) and destabilizing the ammonium cation (
    
    
    
    ).
  • pKa Shift: This lowers the pKa of both the carboxyl group (

    
    ) and the amino group (
    
    
    
    ).
    • Result: At physiological pH (7.4), the molecule may have a different ionization profile compared to the unsubstituted parent.

B. Surface Area & Hydration

The C-F bond is non-polarizable and has a low capacity for hydrogen bonding compared to C-H or C-OH.

  • Desolvation Penalty: Fluorine sheds water molecules more easily than hydrogen. Replacing a C-H with C-F increases the hydrophobic surface area, theoretically increasing LogP.

C. Ortho-Effect (Steric/Electrostatic)

In 2-fluorophenylglycine (ortho), the fluorine atom is spatially proximate to the amino-acid headgroup. This can induce:

  • Dipole Repulsion: Altering the rotation of the phenyl ring.

  • Intramolecular Interactions: Potential weak H-bonding or electrostatic repulsion with the backbone, altering the "effective" polarity.

Visualizing the Mechanism

The following diagram illustrates the electronic and solvation shifts induced by fluorination.

FluorineMechanism Phg Phenylglycine (Phg) (Baseline) F_Sub Fluorine Substitution (Ortho, Meta, Para) Phg->F_Sub Modification Inductive Inductive Effect (-I) Lowers pKa of NH3+ & COOH F_Sub->Inductive Hydrophobic Hydrophobic Surface C-F vs C-H Bond F_Sub->Hydrophobic pKa_Shift pKa Shift (Less Basic Amine) Inductive->pKa_Shift Desolvation Easier Desolvation (Water Shedding) Hydrophobic->Desolvation LogD_Impact INCREASED LogD (pH 7.4) Enhanced Permeability pKa_Shift->LogD_Impact Altered Ionization Desolvation->LogD_Impact Lipophilic Boost

Figure 1: Mechanistic pathways by which fluorine substitution modulates the physicochemical properties of Phenylglycine.

Comparative Data Analysis

The following table synthesizes experimental trends and predicted values. Note that unsubstituted Phenylglycine is highly hydrophilic (zwitterionic).

Table 1: Physicochemical Comparison of Fluorinated Phenylglycines

CompoundSubstitution PositionElectronic Effect (

Hammett)
Est. pKa (Amine)LogP (Neutral)*LogD (pH 7.4)**Performance Verdict
Phenylglycine (Phg) None0.00~9.1-2.07-2.4Baseline (Poor Permeability)
2-Fluoro-Phg OrthoStrong Inductive + Steric~8.3-1.70-1.9Moderate Improvement (Complicated by steric shielding)
3-Fluoro-Phg MetaInductive~8.6-1.65-1.8Reliable Shift (Predictable electronic modulation)
4-Fluoro-Phg ParaInductive + Resonance~8.8-1.55-1.6Best Balance (Maximized surface area exposure)

*LogP (Neutral): Theoretical partition coefficient of the uncharged species. **LogD (pH 7.4): Distribution coefficient at physiological pH. Values are estimates based on standard bioisosteric shifts (+0.3 to +0.5 log units per F-atom).

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • The "Para" Advantage: 4-Fluorophenylglycine typically exhibits the highest increase in lipophilicity. The fluorine atom is fully exposed to the solvent, maximizing the hydrophobic surface area effect without steric interference with the zwitterionic headgroup.

  • The pKa Trade-off: Fluorination lowers the amine pKa.

    • Phg (pKa ~9.1): At pH 7.4, ~98% is protonated (cationic/zwitterionic).

    • F-Phg (pKa ~8.3): At pH 7.4, ~89% is protonated.

    • Result: The fluorinated analog has a higher fraction of the neutral (uncharged) species available to partition into the lipid layer, significantly boosting effective permeability (LogD).

Experimental Protocol: Determination of LogD

For zwitterionic compounds like phenylglycines, standard shake-flask methods fail if pH is not strictly controlled. The following protocol is the industry standard for accurate LogD determination.

Method: Buffered Shake-Flask (Miniaturized)

Objective: Determine the distribution coefficient (LogD) at pH 7.4.

Reagents & Equipment
  • Phases: n-Octanol (HPLC grade, pre-saturated with buffer) and Phosphate Buffer (50 mM, pH 7.4, pre-saturated with octanol).

  • Analyte: 10 mM stock solution of Fluorophenylglycine in DMSO.

  • Analysis: HPLC-UV or LC-MS/MS.

Step-by-Step Protocol
  • Phase Pre-Saturation (Critical):

    • Mix equal volumes of n-octanol and pH 7.4 buffer in a separatory funnel.

    • Shake vigorously for 24 hours. Allow to separate for at least 12 hours.

    • Why: Prevents volume changes during the experiment due to mutual solubility.

  • Sample Preparation:

    • In a 2 mL microtubes, add 495 µL of Pre-saturated Buffer.

    • Add 5 µL of compound stock (Final conc: 100 µM).

    • Vortex to mix. Take a 50 µL aliquot "Time 0" sample (dilute for HPLC).

  • Partitioning:

    • Add 500 µL of Pre-saturated Octanol to the remaining buffer solution.

    • Shake: Rotate tubes at 40 rpm for 60 minutes at 25°C. Do not vortex vigorously to avoid emulsions.

    • Centrifuge: 3000 x g for 10 minutes to separate phases.

  • Quantification:

    • Carefully sample the aqueous phase (bottom) using a long needle, ensuring no octanol contamination.

    • Analyze "Time 0" and "Equilibrium Aqueous" samples via HPLC.

  • Calculation:

    
    
    (Assuming phase volume ratio is 1:1)
    
Experimental Workflow Diagram

LogDProtocol Start Start: Phase Pre-Saturation (24h Mixing) Spike Spike Compound into Buffer Phase Start->Spike AddOct Add Octanol Phase (1:1 Ratio) Spike->AddOct Equilibrate Equilibrate (Rotate 60 min, 25°C) AddOct->Equilibrate Separate Centrifuge & Sample Aqueous Phase Equilibrate->Separate Analyze HPLC Analysis (Compare Areas) Separate->Analyze

Figure 2: Validated workflow for LogD determination of zwitterionic compounds.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1995). "Chem-Physicochemical Data for Phenylglycine." Exploring QSAR. Link

  • PubChem. (2025).[1][2] "Compound Summary: (2-Fluorophenyl)glycine HCl." National Library of Medicine.[3] Link[3]

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." Link

Sources

Comparative

The Essential Guide to Standard Reference Materials for the Analysis of 2-Fluoro-5-methyl-DL-phenylglycine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision and accuracy of analyti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The quantification of novel chemical entities, such as the synthetic amino acid 2-Fluoro-5-methyl-DL-phenylglycine, underpins critical decisions from discovery through to quality control. A cornerstone of this analytical rigor is the use of well-characterized standard reference materials. This guide provides a comprehensive comparison of available options and a detailed protocol for the in-house validation of a reference standard for 2-Fluoro-5-methyl-DL-phenylglycine, ensuring the integrity of your analytical data.

The Landscape of Reference Materials for 2-Fluoro-5-methyl-DL-phenylglycine: A Comparative Overview

This absence of a dedicated CRM necessitates a different approach for establishing a reliable analytical standard. The primary alternatives are:

  • Utilizing a Commercially Available, Non-Certified Material: Several chemical suppliers, such as those listed on platforms like Echemi, offer 2-Fluoro-5-methyl-DL-phenylglycine.[2] While this provides the necessary raw material, its use as a reference standard without rigorous characterization introduces significant uncertainty into analytical measurements.

  • In-House Preparation and Validation of an Analytical Standard: This approach, while more labor-intensive, provides the highest level of confidence and traceability for your analytical work. It involves purchasing the highest purity available commercial material and subjecting it to a comprehensive battery of tests to confirm its identity and establish its purity.

The following table compares these two alternatives, highlighting the importance of in-house validation for generating trustworthy and defensible analytical data, a cornerstone of good scientific practice and regulatory compliance.[3][4][5]

FeatureUncharacterized Commercial MaterialIn-House Validated Reference Standard
Purity & Uncertainty Stated purity is often nominal and lacks a detailed uncertainty budget. The presence of unquantified impurities can lead to significant analytical bias.Purity is determined through rigorous, orthogonal analytical methods. A comprehensive uncertainty budget is established, providing a high degree of confidence in the assigned value.
Identity Confirmation Identity is typically based on the supplier's limited quality control data, which may not be sufficient for regulatory scrutiny.Identity is unequivocally confirmed using multiple spectroscopic techniques, such as NMR and Mass Spectrometry, providing a robust and defensible characterization.
Traceability Lacks metrological traceability to a higher-order standard.While not directly traceable to a national metrology institute's SRM (due to its unavailability), the characterization process itself is well-documented and scientifically sound, establishing internal traceability.
Regulatory Compliance May not meet the stringent requirements of regulatory bodies like the FDA and EMA for use in pivotal studies or quality control.[4][5]A well-documented, in-house validated standard is generally acceptable to regulatory agencies, provided the validation process is scientifically sound and thoroughly documented.[4]
Cost & Effort Lower initial cost and minimal in-house effort.Higher initial investment in terms of analyst time and instrument usage for characterization and validation.
Risk High risk of inaccurate analytical results, leading to flawed conclusions, batch failures, and potential regulatory rejection.Low risk of analytical error, leading to reliable data, robust product development, and smoother regulatory submissions.

The Path to a Reliable In-House Standard: A Step-by-Step Workflow

The following sections provide a detailed, field-proven workflow for the in-house qualification of a 2-Fluoro-5-methyl-DL-phenylglycine reference standard. This process is designed to be a self-validating system, ensuring the integrity of the final standard.

G cluster_procurement Procurement & Initial Assessment cluster_identity Identity Confirmation cluster_purity Purity & Content Assignment cluster_documentation Documentation & Lifecycle Management A Source Highest Purity 2-Fluoro-5-methyl-DL-phenylglycine B Obtain Supplier's Certificate of Analysis A->B C Perform Initial Visual Inspection & Solubility Tests B->C D ¹H and ¹⁹F NMR Spectroscopy C->D E Mass Spectrometry (e.g., LC-MS) C->E F Infrared (IR) Spectroscopy C->F G Compare Data with Expected Structure H HPLC Purity Method Development & Validation G->H I Quantify Impurities by HPLC H->I L Calculate Final Purity (Mass Balance) I->L J Residual Solvent Analysis (GC-HS) J->L K Water Content (Karl Fischer Titration) K->L M Compile Comprehensive Characterization Report L->M N Establish Storage Conditions & Re-test Date M->N

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-5-methyl-DL-phenylglycine proper disposal procedures

2-Fluoro-5-methyl-DL-phenylglycine Proper Disposal Procedures Part 1: Executive Safety Directive IMMEDIATE ACTION REQUIRED: Treat 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2) as a High-Priority Organic Waste ....

Author: BenchChem Technical Support Team. Date: February 2026

2-Fluoro-5-methyl-DL-phenylglycine Proper Disposal Procedures

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2) as a High-Priority Organic Waste . Due to the presence of the fluorine atom and its status as a non-natural amino acid derivative, this compound must NOT be disposed of via sanitary sewer systems, trash, or standard landfill.

The only authorized disposal method is High-Temperature Incineration at a permitted hazardous waste facility capable of handling halogenated organics.

Part 2: Compound Identification & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Property Specification
Chemical Name 2-Fluoro-5-methyl-DL-phenylglycine
CAS Number 1260004-37-2
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State White to off-white powder
Hazard Classification Warning (Precautionary Principle applied due to limited toxicity data)
Target Organs Respiratory system, eyes, skin (Potential Irritant)

Scientific Rationale for Hazard Management: As a fluorinated phenylglycine derivative, this compound is structurally related to bioactive excitotoxic amino acids. While specific toxicological data may be sparse, the "Universal Precaution" model must be applied. The fluorine substitution at the ortho position increases lipophilicity and metabolic stability, potentially altering its environmental persistence compared to non-fluorinated analogs. Therefore, it cannot be treated as a benign biological waste.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for expired shelf-life inventory or spilled solids.

  • Segregation:

    • Isolate the container from oxidizers (e.g., nitrates, perchlorates) and strong acids.

    • Do not mix with non-halogenated organic waste if your facility separates halogenated streams (cost-saving measure).

  • Packaging:

    • Transfer the material into a high-density polyethylene (HDPE) or glass container.

    • If the original container is intact, it may be used as the primary disposal vessel.

    • Labeling: Affix a hazardous waste label clearly marked:

      • Content: "2-Fluoro-5-methyl-DL-phenylglycine"[1][2][3]

      • Hazard Checkbox: "Toxic" and "Irritant"[4]

      • Constituent: "Halogenated Organic Solid"

  • Waste Stream Designation:

    • Assign to the "Solid Organic Waste - Halogenated" stream.

    • RCRA Consideration (USA): While not explicitly listed as a P- or U-listed waste, it should be managed as Hazardous Waste due to its chemical nature.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Solutions)

Applicable for mother liquors or HPLC waste containing the compound.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste drum.

    • Example: If dissolved in DMSO or DMF, use HDPE drums. If in Dichloromethane (DCM), use glass or fluorinated HDPE.

  • pH Neutralization (Conditional):

    • If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to reagents used in synthesis, neutralize to pH 5–9 prior to adding to the organic waste drum to prevent drum corrosion or exothermic reactions.

  • Consolidation:

    • Pour into the "Halogenated Organic Solvent Waste" carboy.

    • Critical Restriction: Do NOT pour into the "Non-Halogenated" solvent drum. The fluorine content requires specific incineration scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion.

Part 4: Operational Decision Matrix (Workflow)

The following diagram illustrates the logical decision path for disposing of 2-Fluoro-5-methyl-DL-phenylglycine in various states.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes LiquidCheck Check Solvent Type IsSolid->LiquidCheck No (Liquid) SolidPack Package in HDPE/Glass Label: 'Toxic Solid' IsPure->SolidPack Yes SolidDebris Place in Yellow Bio/Chem Debris Bag IsPure->SolidDebris No (Wipes/Gloves) Incinerate Final Disposal: High-Temp Incineration SolidPack->Incinerate SolidDebris->Incinerate Halogenated Solvent is Halogenated (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Solvent is Non-Halogenated (e.g., MeOH, Water) LiquidCheck->NonHalogenated CombineHalo Combine in 'Halogenated Waste' Drum Halogenated->CombineHalo CombineNonHalo Combine in 'Halogenated Waste' Drum (Trace F requires Halo stream) NonHalogenated->CombineNonHalo CombineHalo->Incinerate CombineNonHalo->Incinerate

Figure 1: Decision logic for the segregation and disposal of fluorinated amino acid waste.

Part 5: Emergency Spill Procedures

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: If the spill is significant (>50g) and dust is visible, evacuate the immediate area.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. Use a N95 dust mask if powder is aerosolized.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Sweep up the damp solid carefully.

    • Place waste in a sealable bag.

    • Clean the surface with a mild soap solution.

    • Disposal: Treat all cleanup materials (towels, gloves) as Solid Hazardous Waste (see Protocol A).

References

  • Sigma-Aldrich. (n.d.). 2-Fluoro-DL-alpha-phenylglycine Safety Data Sheet. Retrieved from

  • ChemicalBook. (2024). 2-Fluoro-5-methyl-DL-phenylglycine Product Properties and CAS 1260004-37-2. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. Retrieved from

Sources

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